RO0711401
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
N-[4-(trifluoromethyl)-1,3-oxazol-2-yl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O3/c19-18(20,21)14-9-25-17(22-14)23-16(24)15-10-5-1-3-7-12(10)26-13-8-4-2-6-11(13)15/h1-9,15H,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGDLBUOSWGZER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC(=CO4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of RO0711401
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO0711401 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). It does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This modulation occurs through binding to a distinct allosteric site within the transmembrane domain of the mGlu1 receptor. The potentiation of mGlu1 signaling by this compound has shown therapeutic potential in preclinical models of neurological disorders, particularly spinocerebellar ataxia type 1 (SCA1). This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on downstream signaling pathways and its pharmacological activity in vitro and in vivo. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.
Core Mechanism of Action: Positive Allosteric Modulation of mGlu1
This compound is a selective and orally active positive allosteric modulator of the mGlu1 receptor, with a reported EC50 of 56 nM.[1] Unlike orthosteric agonists that bind to the same site as glutamate, this compound binds to a topographically distinct allosteric site located within the seven-transmembrane (7TM) domain of the mGlu1 receptor. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate. Consequently, in the presence of this compound, a lower concentration of glutamate is required to elicit a given level of receptor activation, and the maximal response to glutamate can be potentiated.
Key Signaling Pathways Modulated by this compound
The primary signaling cascade initiated by mGlu1 receptor activation is the Gαq/11 G-protein pathway. This leads to the activation of phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with Ca2+, activates protein kinase C (PKC).
In addition to this canonical pathway, mGlu1 receptor activation can also modulate other signaling cascades, including:
-
Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Phosphorylation: Activation of the mGlu1 receptor can lead to the phosphorylation and activation of ERK1/2, a key component of the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating cellular processes like proliferation, differentiation, and survival.
-
Cyclic Adenosine Monophosphate (cAMP) Modulation: While primarily coupled to Gαq/11, mGlu1 receptors can also influence intracellular cAMP levels, although the exact mechanism and physiological relevance are still under investigation.
By potentiating the action of glutamate on the mGlu1 receptor, this compound effectively amplifies these downstream signaling events.
References
An In-depth Technical Guide to RO0711401: A Positive Allosteric Modulator of the mGlu1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO0711401 is a potent, selective, and orally available positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1).[1][2][3] As a PAM, this compound does not activate the mGlu1 receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This mechanism of action offers a nuanced approach to modulating glutamatergic neurotransmission, with potential therapeutic applications in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, key experimental data, detailed methodologies for its evaluation, and a visualization of the mGlu1 signaling pathway.
Pharmacological Profile and Mechanism of Action
This compound acts as a positive allosteric modulator of the mGlu1 receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. By binding to an allosteric site on the receptor, this compound potentiates the signaling cascade initiated by glutamate binding to the orthosteric site. This potentiation leads to an increased intracellular calcium response and enhanced downstream signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency and Efficacy of this compound
| Assay Type | Cell Line | Species | Parameter | Value | Reference |
| Intracellular Calcium Mobilization (FLIPR) | HEK293 expressing rat mGlu1 | Rat | EC50 | 56 nM | [1][3] |
| Intracellular Calcium Mobilization (FLIPR) | HEK293 expressing rat mGlu1 | Rat | IC50 | 56 nM | [2] |
Table 2: In Vivo Efficacy of this compound in a Preclinical Model
| Preclinical Model | Species | Dosing | Route of Administration | Key Finding | Reference |
| Spinocerebellar Ataxia Type 1 (SCA1) | Mouse | 10 mg/kg | Subcutaneous (s.c.) | Long-lasting improvement in motor performance | [1][4] |
| Absence Epilepsy | Rat | Not specified | Systemic injection | Reduction in the frequency of spike-and-wave discharges | [1] |
| Autoimmune Encephalomyelitis (EAE) | Mouse | Not specified | Systemic injection | Improvement in motor signs | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard techniques used to characterize mGlu1 receptor PAMs like this compound.
In Vitro Assay: Intracellular Calcium Mobilization (FLIPR Assay)
This assay measures the potentiation of glutamate-induced intracellular calcium mobilization in a recombinant cell line expressing the mGlu1 receptor.
1. Cell Culture and Plating:
- Human Embryonic Kidney (HEK293) cells stably expressing the rat mGlu1 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
- Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
2. Compound Preparation:
- This compound is dissolved in DMSO to create a stock solution.
- Serial dilutions of this compound are prepared in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
3. Dye Loading:
- The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
4. FLIPR Assay:
- The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).
- A baseline fluorescence reading is taken.
- This compound dilutions are added to the wells, and the plate is incubated for a specified period.
- A sub-maximal concentration of glutamate (e.g., EC20) is added to stimulate the mGlu1 receptor.
- Changes in fluorescence, corresponding to changes in intracellular calcium levels, are monitored in real-time.
5. Data Analysis:
- The increase in fluorescence over baseline is calculated.
- EC50 values are determined by plotting the response against the concentration of this compound and fitting the data to a four-parameter logistic equation.
In Vivo Study: Murine Model of Spinocerebellar Ataxia Type 1 (SCA1)
This protocol describes the evaluation of this compound's efficacy in a transgenic mouse model of SCA1, a neurodegenerative disease characterized by progressive motor dysfunction.
1. Animal Model:
- Transgenic mice expressing the human ataxin-1 gene with an expanded polyglutamine tract, a model for SCA1, are used.
- Age-matched wild-type littermates serve as controls.
2. Compound Administration:
- This compound is formulated in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent).
- A single dose of 10 mg/kg is administered subcutaneously.[1][4]
3. Behavioral Assessment (Rotarod Test):
- Motor coordination and balance are assessed using an accelerating rotarod apparatus.
- Mice are trained on the rotarod for several days before the experiment.
- On the test day, a baseline performance (latency to fall) is recorded.
- Following this compound administration, mice are tested on the rotarod at various time points (e.g., 30, 60, 120 minutes, and on subsequent days).
4. Data Analysis:
- The latency to fall from the rotarod is recorded for each mouse.
- The data is analyzed using appropriate statistical methods (e.g., ANOVA) to compare the performance of the this compound-treated group with the vehicle-treated control group.
Electrophysiology: Whole-Cell Patch Clamp
This technique is used to measure the effect of this compound on mGlu1 receptor-mediated currents in neurons.
1. Slice Preparation:
- Brain slices (e.g., from the hippocampus or cerebellum) are prepared from rodents.
- Slices are maintained in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2/5% CO2.
2. Recording:
- Whole-cell patch-clamp recordings are obtained from neurons expressing mGlu1 receptors.
- The intracellular pipette solution contains a physiological concentration of ions.
- The membrane potential is clamped at a holding potential (e.g., -70 mV).
3. Drug Application:
- A baseline of synaptic activity or agonist-evoked currents is established.
- This compound is applied to the bath or locally via a perfusion system.
- The effect of this compound on glutamate- or a specific agonist-induced currents is recorded.
4. Data Analysis:
- The amplitude and frequency of synaptic currents or the magnitude of agonist-evoked currents are measured before and after the application of this compound.
- Statistical analysis is performed to determine the significance of any observed changes.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mGlu1 receptor signaling pathway and a typical experimental workflow for evaluating a PAM.
Caption: mGlu1 Receptor Signaling Pathway.
Caption: Experimental Workflow for PAM Evaluation.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of the mGlu1 receptor. Its positive allosteric modulatory activity, combined with its in vivo efficacy in preclinical models, highlights the therapeutic potential of targeting the mGlu1 receptor for neurological disorders. This guide provides a foundational understanding of this compound for researchers and drug development professionals, offering key data and experimental protocols to facilitate further investigation into this and similar compounds.
References
RO0711401: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO0711401 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). As a member of the 9H-xanthene-9-carboxamide class of compounds, it has emerged as a valuable tool for investigating the therapeutic potential of mGlu1 modulation in various central nervous system disorders. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, including detailed experimental protocols, quantitative biological data, and visualizations of key pathways and workflows.
Discovery and Rationale
The discovery of this compound was driven by the therapeutic potential of enhancing mGlu1 receptor activity. The mGlu1 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in modulating synaptic plasticity and neuronal excitability. Positive allosteric modulation offers a nuanced approach to enhancing receptor function only in the presence of the endogenous agonist, glutamate, potentially reducing the risk of over-activation and associated side effects.
The development of this compound originated from a lead optimization program focused on 9H-xanthene-9-carboxylic acid derivatives. Earlier work had identified compounds with mGlu1 PAM activity, but with suboptimal pharmacokinetic properties. The research leading to this compound specifically aimed to improve oral bioavailability and central nervous system (CNS) penetration.
Lead Optimization and Structure-Activity Relationship (SAR)
The core scaffold, 9H-xanthene-9-carboxylic acid, was systematically modified to explore the structure-activity relationship. Key modifications included the introduction of a fluorinated oxazole (B20620) moiety. This was found to significantly enhance potency and improve the overall drug-like properties of the molecule. The trifluoromethyl group on the oxazole ring was a critical determinant of the high potency observed for this compound. A subsequent re-exploration of the this compound scaffold confirmed the steep SAR, with only a small fraction of analogs demonstrating comparable mGlu1 PAM activity.[1]
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of two key intermediates: 9H-xanthene-9-carboxylic acid and 2-amino-4-(trifluoromethyl)oxazole. These intermediates are then coupled to yield the final product.
Synthesis of Key Intermediates
2.1.1. Synthesis of 9H-xanthene-9-carboxylic acid
A common route to 9H-xanthene-9-carboxylic acid involves the reduction of xanthone (B1684191) to xanthene, followed by carboxylation.
-
Step 1: Reduction of Xanthone. Xanthone is reduced to xanthene using a suitable reducing agent, such as sodium borohydride (B1222165) in the presence of a Lewis acid or through a Wolff-Kishner or Clemmensen reduction.
-
Step 2: Carboxylation of Xanthene. Xanthene is deprotonated with a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form an anion at the 9-position. This anion is then quenched with carbon dioxide (dry ice) to yield 9H-xanthene-9-carboxylic acid after acidic workup.
2.1.2. Synthesis of 2-amino-4-(trifluoromethyl)oxazole
The synthesis of this intermediate can be achieved through various methods, often starting from a trifluoromethyl-containing building block. One plausible route involves the reaction of a trifluoroacetoacetate derivative with a source of ammonia (B1221849) or a protected amine, followed by cyclization to form the oxazole ring.
Final Coupling Step
The final step in the synthesis of this compound is the amide coupling of 9H-xanthene-9-carboxylic acid and 2-amino-4-(trifluoromethyl)oxazole. This is typically achieved using standard peptide coupling reagents.
-
Activation of the Carboxylic Acid: 9H-xanthene-9-carboxylic acid is activated using a coupling agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI), or by conversion to the acyl chloride using thionyl chloride or oxalyl chloride.
-
Amide Bond Formation: The activated carboxylic acid derivative is then reacted with 2-amino-4-(trifluoromethyl)oxazole in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) in an inert solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) to form the final product, this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Assay System | Reference |
| EC50 | 56 nM | Rat mGlu1 receptor expressed in HEK293 cells | [2] |
| Molecular Weight | 360.29 g/mol | - | - |
| Molecular Formula | C18H11F3N2O3 | - | - |
Table 1: In Vitro Potency and Physicochemical Properties of this compound
| Animal Model | Dosing | Key Findings | Reference |
| Mouse model of spinocerebellar ataxia | 10 mg/kg, s.c. | Long-lasting improvement in motor performance on the rotarod and paw-print tests. | [2] |
| Rat model of absence epilepsy | Systemic injection | Reduction in the frequency of spike-and-wave discharges. | [2] |
| Mouse model of autoimmune encephalomyelitis (EAE) | Systemic injection | Improvement in motor signs. | [2] |
Table 2: Preclinical Efficacy of this compound
Experimental Protocols
General Synthesis of N-[4-(trifluoromethyl)-1,3-oxazol-2-yl]-9H-xanthene-9-carboxamide (this compound)
Materials:
-
9H-xanthene-9-carboxylic acid
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
2-amino-4-(trifluoromethyl)oxazole
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 9H-xanthene-9-carboxylic acid in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 9H-xanthene-9-carbonyl chloride.
-
Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
To this solution, add 2-amino-4-(trifluoromethyl)oxazole followed by the slow addition of TEA.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer successively with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
In Vitro mGlu1 PAM Assay
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Cells are transiently transfected with a plasmid encoding the rat mGlu1 receptor using a suitable transfection reagent.
Calcium Mobilization Assay:
-
Plate the transfected HEK293 cells in black-walled, clear-bottom 96-well plates.
-
After 24 hours, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37 °C.
-
Wash the cells to remove excess dye.
-
Prepare serial dilutions of this compound and a fixed, sub-maximal concentration of glutamate (e.g., EC20).
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Add the this compound and glutamate solutions to the wells and immediately measure the change in fluorescence intensity over time.
-
The increase in intracellular calcium concentration is proportional to the fluorescence signal.
-
Calculate the EC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizations
Figure 1: Simplified mGlu1 receptor signaling pathway.
Figure 2: General synthesis workflow for this compound.
References
A Comprehensive Technical Guide to RO0711401 (CAS Number: 714971-87-6): A Selective mGlu1 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO0711401, with CAS number 714971-87-6, is a potent, selective, and orally active positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 1 (mGlu1). As a member of the 9H-xanthene-9-carboxamide class of compounds, this compound has emerged as a significant research tool for elucidating the physiological and pathophysiological roles of mGlu1 receptors. Its ability to enhance the receptor's response to the endogenous ligand, glutamate, without directly activating it, offers a nuanced approach to modulating glutamatergic neurotransmission. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, synthesis, in vitro and in vivo pharmacology, and detailed experimental protocols.
Chemical Properties and Synthesis
This compound, chemically named N-(4-(Trifluoromethyl)oxazol-2-yl)-9H-xanthene-9-carboxamide, possesses the molecular formula C18H11F3N2O3 and a molecular weight of 360.29 g/mol .
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 714971-87-6 |
| Molecular Formula | C18H11F3N2O3 |
| Molecular Weight | 360.29 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Synthesis of this compound
The synthesis of this compound has been described by Vieira et al. (2009). The key final step involves the amidation of 9H-xanthene-9-carboxylic acid with 2-amino-4-(trifluoromethyl)oxazole.
Experimental Protocol: Synthesis of N-(4-(Trifluoromethyl)oxazol-2-yl)-9H-xanthene-9-carboxamide
-
Activation of Carboxylic Acid: To a solution of 9H-xanthene-9-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (B109758) or N,N-dimethylformamide, a coupling agent like oxalyl chloride or thionyl chloride (1.1 equivalents) is added dropwise at 0 °C. A catalytic amount of DMF can be added if oxalyl chloride is used. The reaction is stirred at room temperature for 1-2 hours to form the corresponding acyl chloride. The solvent and excess reagent are removed under reduced pressure.
-
Amide Coupling: The resulting acyl chloride is dissolved in an anhydrous aprotic solvent. To this solution, 2-amino-4-(trifluoromethyl)oxazole (1 equivalent) and a non-nucleophilic base such as triethylamine (B128534) or diisopropylethylamine (2 equivalents) are added. The reaction mixture is stirred at room temperature for 12-24 hours.
-
Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield this compound as a solid.
Mechanism of Action
This compound acts as a positive allosteric modulator of the mGlu1 receptor. This means it binds to a site on the receptor that is topographically distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate. Consequently, in the presence of this compound, the concentration of glutamate required to elicit a half-maximal response (EC50) is reduced, and the maximal response to glutamate may be enhanced.
This allosteric modulation is dependent on the presence of the orthosteric agonist, glutamate. In the absence of glutamate, this compound has minimal or no direct agonist activity. This property is advantageous for therapeutic applications as it preserves the temporal and spatial dynamics of physiological glutamatergic signaling, only amplifying the signal when and where glutamate is released.
Signaling Pathway of mGlu1 Receptor Modulation by this compound
dot
RO0711401 pharmacology
An In-depth Technical Guide on the Pharmacology of RO0711401
Executive Summary
This compound is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 1 (mGlu1). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This modulation of the mGlu1 receptor, a key player in excitatory neurotransmission, has shown therapeutic potential in various preclinical models of central nervous system (CNS) disorders. This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, key in vitro and in vivo data, experimental methodologies, and associated signaling pathways.
Core Pharmacology and Mechanism of Action
This compound is classified as a selective mGlu1 receptor positive allosteric modulator.[1][2][3] Its primary mechanism involves binding to an allosteric site within the transmembrane (TM) domain of the mGlu1 receptor, distinct from the orthosteric site where glutamate binds.[4] This binding event induces a conformational change that increases the affinity of the receptor for glutamate and potentiates the maximal efficacy of agonist-stimulated responses.[4]
The mGlu1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway.[5] Upon activation, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC).[2][6] this compound enhances this canonical signaling cascade.
Interestingly, studies on similar mGlu1 PAMs have revealed biased modulation, where the modulator can have different effects on various downstream signaling pathways. For instance, while this compound acts as a PAM for glutamate-mediated calcium mobilization, it has been shown to act as a direct agonist for the activation of the extracellular signal-regulated kinase (ERK) and cyclic adenosine (B11128) monophosphate (cAMP) pathways, even in the absence of an orthosteric agonist.[7]
Signaling Pathway Diagram
Caption: mGlu1 receptor signaling pathway modulated by this compound.
Quantitative Pharmacology Data
The following tables summarize the key quantitative parameters reported for this compound.
Table 1: In Vitro Potency
| Parameter | Value | Receptor/System | Reference |
| EC50 | 56 nM | mGlu1 Receptor | [1][2][3] |
| pEC50 | 7.3 | mGlu1 Receptor | [8] |
EC50 (Half maximal effective concentration) refers to the concentration of the drug that gives half of the maximal response.
Table 2: In Vivo Efficacy and Dosing
| Animal Model | Species | Dose & Route | Observed Effect | Reference |
| Spinocerebellar Ataxia Type 1 (SCA1) | Mouse | 10 mg/kg, s.c. | Long-lasting improvement in motor performance. | [1] |
| Spinocerebellar Ataxia Type 1 (SCA1) | Mouse | 10 mg/kg, s.c. | Corrected learning deficits and restored memory. | [9] |
| Absence Epilepsy | Rat | Not specified | Reduced frequency of spike-and-wave discharges. | [1] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Not specified | Improved motor signs. | [1][10] |
s.c. = subcutaneous
Preclinical Research Findings
This compound has been evaluated in several preclinical models, demonstrating potential therapeutic utility.
-
Neurodegenerative Disorders: In a mouse model of Spinocerebellar Ataxia Type 1 (SCA1), a single 10 mg/kg subcutaneous dose of this compound resulted in a sustained improvement in motor performance for at least six days.[1] Further studies in younger SCA1 mice showed that the compound could also correct spatial learning deficits and restore memory retention, suggesting benefits for both motor and cognitive symptoms.[9] This cognitive improvement was associated with an enhancement of hippocampal anandamide (B1667382) levels.[9]
-
Epilepsy: Systemic administration of this compound has been shown to reduce the frequency of spike-and-wave discharges in a genetic rat model of absence epilepsy.[1]
-
Autoimmune Disorders: In mice with experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound improved motor symptoms.[1][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key assays used in the characterization of this compound.
In Vitro Calcium Mobilization Assay
This assay measures the ability of a compound to potentiate agonist-induced intracellular calcium release via the mGlu1 receptor.
Protocol:
-
Cell Culture: Stably transfect a suitable cell line (e.g., HEK293 or CHO) with the human or rat mGlu1 receptor. Culture cells to 80-90% confluency in appropriate media.
-
Cell Plating: Plate the cells in black-walled, clear-bottom 96- or 384-well plates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C, according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound and a standard agonist (e.g., glutamate or quisqualate) in the assay buffer.
-
Assay Execution:
-
Wash the cells to remove excess dye.
-
Add this compound (or vehicle) to the wells and incubate for a specified period (e.g., 5-15 minutes).
-
Place the plate in a fluorescence imaging plate reader (e.g., FLIPR).
-
Establish a baseline fluorescence reading.
-
Add an EC20 concentration of the agonist (a concentration that gives 20% of the maximal response) to all wells and measure the change in fluorescence over time.[11]
-
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Data are typically normalized to the response of a maximal agonist concentration. The potentiation by this compound is used to calculate its EC50 value.
In Vivo Rotarod Motor Coordination Test
This test assesses motor coordination and balance in rodents, relevant for ataxia models.
Protocol:
-
Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Training: Train the mice on the rotarod apparatus (e.g., an accelerating rod from 4 to 40 rpm over 5 minutes) for 2-3 consecutive days prior to the test day. Conduct 3-4 trials per day.
-
Drug Administration: On the test day, administer this compound (e.g., 10 mg/kg, s.c.) or vehicle. The compound is typically dissolved in a vehicle such as 10% DMSO and 90% Corn Oil.[1]
-
Testing: At specified time points post-injection (e.g., 1 hour, 24 hours, and daily for up to 6 days), place the mouse on the rotarod and start the acceleration protocol.
-
Data Collection: Record the latency to fall from the rod for each trial. The trial ends if the mouse falls off or clings to the rod and completes a full passive rotation.
-
Data Analysis: Compare the average latency to fall between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA).
Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study of this compound.
Clinical Development Status
As of the latest review, there is no publicly available information from sources such as ClinicalTrials.gov indicating that this compound has entered human clinical trials.[12] Its development appears to be in the preclinical stage.
Conclusion
This compound is a valuable research tool and a potential therapeutic lead, acting as a selective positive allosteric modulator of the mGlu1 receptor. Its ability to enhance glutamatergic signaling through a specific receptor subtype has demonstrated robust efficacy in preclinical models of both motor and cognitive dysfunction. The compound's well-defined in vitro potency and demonstrated in vivo effects provide a strong foundation for further investigation into its therapeutic potential for neurological and psychiatric disorders characterized by dysregulated glutamate neurotransmission. Future work should focus on elucidating its full pharmacokinetic and pharmacodynamic profile and further exploring its safety and efficacy in a broader range of disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Altered Expression and In Vivo Activity of mGlu5 Variant a Receptors in the Striatum of BTBR Mice: Novel Insights Into the Pathophysiology of Adult Idiopathic Forms of Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Insights into Metabotropic Glutamate Receptor Allosteric Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. guidetopharmacology.org [guidetopharmacology.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Preclinical Profile of RO0711401: An In-depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the preclinical data available for RO0711401, a selective and orally active positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). The information presented herein is intended to offer a detailed overview of the compound's pharmacological properties, efficacy in various preclinical models, and the experimental methodologies employed in its evaluation.
Core Pharmacological Data
This compound acts as a positive allosteric modulator of the mGlu1 receptor, enhancing the receptor's response to the endogenous ligand, glutamate. This modulation is characterized by a potentiation of the receptor's signaling cascade.
| Parameter | Value | Source |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of mGlu1 receptor | [1] |
| Potency (EC₅₀) | 56 nM | [1] |
| Activity | Orally active | [1] |
In Vitro Efficacy
Currently, detailed public data on specific in vitro assays for this compound beyond its primary potency are limited. Preclinical packages would typically include assessments of selectivity against other mGlu receptors and a broader panel of CNS targets.
In Vivo Efficacy
This compound has demonstrated significant therapeutic potential in a range of preclinical animal models for neurological disorders. A notable effective dose identified in multiple studies is 10 mg/kg administered subcutaneously (s.c.).[1]
Spinocerebellar Ataxia Type 1 (SCA1)
In a mouse model of SCA1, a single administration of this compound (10 mg/kg, s.c.) resulted in a sustained improvement in motor performance.[1] This effect was observed in both the rotarod and paw-print tests and was maintained for at least six days.[1] Furthermore, treatment with this compound was shown to partially correct learning deficits in the Morris water maze and restore memory retention in SCA1 model mice. This cognitive improvement was associated with an enhancement of hippocampal levels of the endocannabinoid anandamide.
Absence Epilepsy
In a rat model of absence epilepsy, systemic injection of this compound was effective in reducing the frequency of spike-and-wave discharges, indicating potential anti-seizure activity.[1]
Autoimmune Encephalomyelitis (EAE)
This compound has also shown promise in a mouse model of autoimmune encephalomyelitis (EAE), where it improved motor signs.[1]
| Animal Model | Key Findings |
| Spinocerebellar Ataxia Type 1 (SCA1) Mouse Model | - Long-lasting improvement in motor performance (Rotarod and Paw-print tests) for at least 6 days.[1]- Partial correction of learning deficits (Morris water maze).- Restoration of memory retention.- Enhanced hippocampal levels of anandamide. |
| Rat Model of Absence Epilepsy | - Reduced frequency of spike-and-wave discharges.[1] |
| Autoimmune Encephalomyelitis (EAE) Mice | - Improvement in motor signs.[1] |
Experimental Protocols
Detailed methodologies for the key behavioral assessments are crucial for the interpretation and replication of preclinical findings.
Rotarod Test
The rotarod test is a standard method for assessing motor coordination and balance in rodents.
Apparatus: A commercially available rotarod apparatus with a rotating rod (e.g., 3 cm diameter, 30 cm long) is used.[2]
Procedure:
-
Acclimation: Mice are acclimated to the testing room for at least 15-30 minutes before the experiment.[3][4]
-
Training/Testing: Mice are placed on the rotating rod. The rod can be set to a constant speed or, more commonly, an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).[2][3][5]
-
Data Collection: The latency to fall from the rod is recorded. A trial may also be ended if the mouse clings to the rod and completes a full passive rotation.[3][5]
-
Trials: Typically, multiple trials are conducted per day for several consecutive days, with an inter-trial interval of at least 15 minutes.[3][4]
Morris Water Maze (MWM)
The MWM is a widely used behavioral test to assess spatial learning and memory.
Apparatus: A large circular pool (e.g., 130-214 cm in diameter) is filled with opaque water.[6] A hidden escape platform is submerged just below the water's surface.[7] The room should contain various distal visual cues.[6][7]
Procedure:
-
Acquisition Phase (Hidden Platform):
-
Mice are released into the pool from different starting locations and must use the distal cues to find the hidden platform.[6]
-
Each trial lasts for a specific duration (e.g., 60-90 seconds) or until the mouse finds the platform.[6]
-
If the mouse fails to find the platform within the allotted time, it is gently guided to it.
-
Multiple trials are conducted per day for several consecutive days.
-
-
Probe Trial (Platform Removed):
-
Following the acquisition phase, the platform is removed from the pool.
-
The mouse is allowed to swim for a set period (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.[7]
-
Signaling Pathways and Visualizations
This compound, as an mGlu1 PAM, modulates the canonical signaling pathway of this G-protein coupled receptor.
mGlu1 Receptor Signaling Pathway
Activation of the mGlu1 receptor, which is coupled to Gαq/11 proteins, initiates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[8] This action generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[9] DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[8]
Caption: Canonical signaling pathway of the mGlu1 receptor modulated by this compound.
Preclinical Experimental Workflow
The general workflow for evaluating the in vivo efficacy of this compound in a disease model, such as SCA1, follows a structured process from compound administration to behavioral assessment.
Caption: General workflow for in vivo preclinical evaluation of this compound.
Toxicology and Pharmacokinetics
-
Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) studies in relevant species to determine parameters such as bioavailability, half-life, and brain penetration.
-
Toxicology: Acute and repeated-dose toxicity studies in at least two species (one rodent, one non-rodent) to identify potential target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL). Safety pharmacology studies to assess effects on vital functions (cardiovascular, respiratory, and central nervous systems). Genotoxicity and developmental and reproductive toxicology (DART) studies would also be required for further development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rotarod test. [bio-protocol.org]
- 3. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 4. mmpc.org [mmpc.org]
- 5. Rotarod-Test for Mice [protocols.io]
- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 8. ovid.com [ovid.com]
- 9. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
RO0711401: A Promising Therapeutic Avenue for Spinocerebellar Ataxia Type 1
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Spinocerebellar ataxia type 1 (SCA1) is a progressive neurodegenerative disorder characterized by motor incoordination, balance deficits, and cognitive impairment.[1][2] The underlying pathology involves the degeneration of Purkinje cells in the cerebellum.[3] Current therapeutic options for SCA1 are limited, highlighting the urgent need for novel treatment strategies. Recent preclinical research has identified RO0711401, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1), as a potential therapeutic agent for SCA1. This technical guide provides a comprehensive overview of the role of this compound in SCA1, focusing on its mechanism of action, preclinical efficacy, and the experimental protocols used to evaluate its effects.
Mechanism of Action of this compound in SCA1
This compound acts as a selective and orally active positive allosteric modulator of the mGlu1 receptor, with an EC50 of 56 nM.[4] In the context of SCA1, the therapeutic effects of this compound are primarily mediated through the enhancement of mGlu1 receptor signaling in the cerebellum.
In symptomatic SCA1 model mice (30-week old heterozygous ataxin-1 [154Q/2Q] transgenic mice), there is a noted reduction in mGlu1 receptor mRNA and protein levels in the cerebellum.[3] this compound addresses this deficit by potentiating the function of the remaining mGlu1 receptors. This enhancement of mGlu1 signaling leads to several downstream effects that contribute to the amelioration of SCA1 pathology.
One key effect is the reduction of ectopically expressed mGlu5 receptors in Purkinje cells.[3][5][6] In healthy mature Purkinje cells, mGlu5 receptors are typically absent.[2] However, in SCA1 mice, there is an intense expression of these receptors.[3] Treatment with this compound leads to a striking reduction in these ectopically expressed mGlu5 receptors.[3][5][6]
Furthermore, this compound treatment has been shown to increase the levels of total and Ser880-phosphorylated GluA2 subunit of AMPA receptors.[3][5][6] This modulation of AMPA receptors is significant as it is involved in synaptic plasticity. The treatment also leads to changes in the length of spines in the distal dendrites of Purkinje cells.[3][5][6]
Beyond the cerebellum, in younger, 8-week-old SCA1 mice that exhibit cognitive deficits, this compound has been shown to partially correct learning deficits and restore memory retention.[1][2] This effect is associated with the enhancement of hippocampal levels of the endocannabinoid, anandamide.[1][2]
The signaling pathway of this compound's action in SCA1 is multifaceted, involving the interplay of mGlu1 receptor potentiation, normalization of mGlu5 receptor expression, modulation of AMPA receptor phosphorylation, and influence on the endocannabinoid system.
Caption: Signaling pathway of this compound in Spinocerebellar Ataxia Type 1.
Preclinical Efficacy of this compound
Preclinical studies in a mouse model of SCA1 have demonstrated the significant therapeutic potential of this compound.
Motor Performance
Systemic treatment of symptomatic 30-week-old SCA1 mice with this compound (10 mg/kg, s.c.) resulted in a prolonged improvement in motor performance as assessed by the rotarod and paw-print tests.[3] A single injection of the compound was found to improve motor symptoms for several days, and importantly, no tolerance to the drug was observed with repeated administration.[3]
| Experimental Model | Treatment | Key Findings | Reference |
| Symptomatic 30-week old SCA1 mice (Q154/Q2) | This compound (10 mg/kg, s.c.), single injection | Prolonged improvement in motor performance on rotarod and paw-print tests lasting for several days. | [3] |
| Symptomatic 30-week old SCA1 mice (Q154/Q2) | This compound (10 mg/kg, s.c.), repeated injections | Sustained motor improvement with no development of tolerance. | [2] |
Cognitive Function
In younger, 8-week-old SCA1 mice exhibiting defects in spatial learning and memory, systemic treatment with this compound (10 mg/kg, s.c.) partially corrected the learning deficit in the Morris water maze and restored memory retention.[1][2]
| Experimental Model | Treatment | Key Findings | Reference |
| 8-week-old SCA1 mice (Q154/Q2) | This compound (10 mg/kg, s.c.) | Partial correction of learning deficits in the Morris water maze and restored memory retention. | [1][2] |
Clinical Status
A search for clinical trials involving this compound for the treatment of spinocerebellar ataxia yielded no results. The available evidence is currently limited to preclinical animal models.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound in SCA1.
Rotarod Test for Motor Coordination
The rotarod test is a widely used behavioral assay to assess motor coordination and balance in rodents.
Caption: Experimental workflow for the rotarod test.
Detailed Protocol:
-
Apparatus: A commercially available rotarod apparatus for mice with a rotating rod (e.g., 3 cm diameter) is used.
-
Acclimatization: Mice are brought to the testing room at least 30 minutes before the experiment to acclimate.
-
Training (optional but recommended):
-
Set the rotarod to a constant low speed (e.g., 4-5 RPM).
-
Place the mouse on the rotating rod, facing away from the direction of rotation.
-
Allow the mouse to walk on the rod for a fixed duration (e.g., 60 seconds).
-
Repeat this for a total of three trials with a 5-15 minute inter-trial interval.
-
-
Testing:
-
Set the rotarod to an accelerating speed (e.g., from 4 to 40 RPM over 300 seconds).
-
Place the mouse on the rod at the initial speed of 4 RPM.
-
Start the acceleration and the timer simultaneously.
-
Record the latency (in seconds) for the mouse to fall off the rod. A fall is registered when the mouse falls onto the platform below or clings to the rod and completes a full passive rotation.
-
Conduct a total of three trials with a 15-minute inter-trial interval.
-
-
Data Analysis: The latency to fall is averaged across the trials for each mouse. Statistical analysis is then performed to compare the performance of different treatment groups.
Western Blot Analysis of Cerebellar Tissue
Western blotting is used to quantify the protein levels of mGlu1, mGlu5, and AMPA receptors in the cerebellum of SCA1 mice.
Detailed Protocol:
-
Tissue Homogenization:
-
Sacrifice mice and rapidly dissect the cerebellum on ice.
-
Homogenize the cerebellar tissue in ice-cold RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
-
Protein Quantification:
-
Determine the total protein concentration of the homogenates using a Bradford or BCA protein assay.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an 8-12% SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-mGlu1, anti-mGlu5, anti-GluA2, anti-p-GluA2 Ser880) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., actin or GAPDH).
-
Conclusion
This compound represents a promising pharmacological agent for the treatment of SCA1. Its mechanism of action, centered on the positive allosteric modulation of the mGlu1 receptor, addresses key pathological features of the disease in preclinical models. The robust and sustained improvement in both motor and cognitive function observed in SCA1 mice, without the development of tolerance, underscores its therapeutic potential. Further investigation, including future clinical trials, is warranted to translate these encouraging preclinical findings into a viable therapy for individuals with Spinocerebellar Ataxia Type 1.
References
- 1. Targeting mGlu1 Receptors in the Treatment of Motor and Cognitive Dysfunctions in Mice Modeling Type 1 Spinocerebellar Ataxia [iris.uniroma1.it]
- 2. Targeting mGlu1 Receptors in the Treatment of Motor and Cognitive Dysfunctions in Mice Modeling Type 1 Spinocerebellar Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Strategies for Spinocerebellar Ataxia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 6. Pharmacological enhancement of mGlu1 metabotropic glutamate receptors causes a prolonged symptomatic benefit in a mouse model of spinocerebellar ataxia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of RO0711401, a Positive Allosteric Modulator of mGluR1, in Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO0711401 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). While direct studies on this compound's effects on synaptic plasticity are limited, the critical role of mGluR1 in both long-term potentiation (LTP) and long-term depression (LTD) across different brain regions is well-established. This technical guide synthesizes the available data on mGluR1's involvement in synaptic plasticity to project the likely effects of this compound. It is anticipated that this compound will enhance mGluR1-dependent synaptic plasticity, potentially facilitating LTP in the hippocampus and LTD in the cerebellum. This guide provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for investigating these effects, and a summary of relevant quantitative data to inform future research and drug development.
Introduction to this compound and mGluR1 in Synaptic Plasticity
This compound acts as a positive allosteric modulator of the mGluR1 receptor, meaning it enhances the receptor's response to the endogenous ligand, glutamate, without directly activating it.[1] mGluR1 is a G-protein coupled receptor that plays a pivotal role in modulating synaptic transmission and plasticity, which are cellular mechanisms underlying learning and memory.[2][3]
The effects of mGluR1 activation on synaptic plasticity are region-specific. In the hippocampus , a brain region critical for learning and memory, mGluR1 activation is generally associated with the induction and maintenance of Long-Term Potentiation (LTP) , a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[2][4][5] Conversely, in the cerebellum , which is crucial for motor control and learning, mGluR1 activation is a key requirement for Long-Term Depression (LTD) , a long-lasting reduction in the strength of synaptic transmission.[6][7][8]
Given that this compound enhances mGluR1 function, it is hypothesized that it will potentiate these forms of synaptic plasticity.
Quantitative Data on mGluR1 Modulation and Synaptic Plasticity
| Brain Region | Synaptic Plasticity | Modulator | Effect on fEPSP Slope | Reference |
| Hippocampus (CA1) | LTP | mGluR1 Antagonist (LY367385) | Significant inhibition of LTP induction and expression. | [9] |
| Hippocampus (CA1) | LTP | mGluR5 PAM (VU-29) | Enhanced threshold theta-burst stimulation-induced LTP from a slight potentiation to 152 ± 8% of baseline. | [10] |
| Hippocampus (CA1) | LTD | mGluR1 Antagonist (LY367385) | Prevention of LTD induction when applied before low-frequency stimulation. | [9] |
| Cerebellum | LTD | Impaired Glutamate Uptake (facilitates mGluR1 activation) | Facilitated mGluR1-dependent LTD. | [11] |
Table 1: Summary of quantitative data on the effects of mGluR1 modulation on synaptic plasticity. fEPSP (field excitatory postsynaptic potential) slope is a measure of synaptic strength.
Signaling Pathways
The potentiation of mGluR1 signaling by this compound is expected to amplify downstream intracellular cascades that are critical for the induction of LTP and LTD.
mGluR1 Signaling Pathway in Hippocampal LTP
Activation of mGluR1 in the hippocampus contributes to LTP through the Gq protein-coupled pathway, leading to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[12][13] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade, in conjunction with Ca2+ influx through NMDA receptors and voltage-sensitive calcium channels (VSCCs), activates downstream kinases like Extracellular signal-regulated kinase (ERK), which are crucial for the protein synthesis-dependent late phase of LTP.[13][14] Additionally, mGluR1 activation can inhibit SK-type potassium channels, leading to a more sustained depolarization and enhanced NMDA receptor activation.[5][14]
mGluR1 Signaling Pathway in Cerebellar LTD
In cerebellar Purkinje cells, mGluR1-dependent LTD is initiated by the concurrent activation of parallel fibers (releasing glutamate) and climbing fibers (causing strong depolarization).[6][15] The Gq-PLC-IP3-Ca2+ pathway is also central here. The rise in intracellular Ca2+ from both IP3-mediated release and influx through voltage-gated Ca2+ channels, in conjunction with DAG, potently activates PKC.[15][16] Activated PKC then phosphorylates AMPA receptors, leading to their internalization from the postsynaptic membrane, which manifests as a long-lasting depression of synaptic strength.[7]
Experimental Protocols
To investigate the effects of this compound on synaptic plasticity, standard electrophysiological techniques in acute brain slices can be employed.
General Slice Preparation and Electrophysiology
1. Animal Model: Male Wistar rats or C57BL/6 mice (6-8 weeks old).
2. Slice Preparation:
-
Anesthetize the animal with isoflurane (B1672236) and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose.
-
Prepare 300-400 µm thick horizontal (for hippocampus) or sagittal (for cerebellum) slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
3. Electrophysiological Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode (e.g., concentric bipolar tungsten electrode) in the Schaffer collateral pathway (for hippocampal CA1 recordings) or parallel fibers (for cerebellar Purkinje cell recordings).
-
Place a recording electrode (glass micropipette filled with aCSF) in the stratum radiatum of the CA1 region or the molecular layer of the cerebellum to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).
Investigating the Effect of this compound on Hippocampal LTP
Protocol:
-
Following a stable baseline recording, bath-apply this compound (e.g., 1-10 µM in aCSF) or vehicle (DMSO) for 20-30 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or a single train of 100 Hz for 1 second.[17]
-
Continue recording fEPSPs for at least 60 minutes post-HFS.
-
Analyze the data by normalizing the fEPSP slope to the pre-HFS baseline. Compare the magnitude of LTP between the this compound-treated and vehicle-treated groups.
Investigating the Effect of this compound on Cerebellar LTD
Protocol:
-
After establishing a stable baseline, apply this compound or vehicle.
-
Induce LTD by pairing low-frequency stimulation (LFS) of parallel fibers (e.g., 1 Hz for 5-15 minutes) with depolarization of the Purkinje cell (achieved via a whole-cell patch clamp or by stimulating climbing fibers).[18]
-
Record fEPSPs for at least 60 minutes following the LTD induction protocol.
-
Analyze the data by comparing the magnitude of LTD in the presence of this compound versus vehicle.
Conclusion and Future Directions
This compound, as a positive allosteric modulator of mGluR1, holds significant potential to modulate synaptic plasticity. Based on the established roles of mGluR1, it is predicted that this compound will enhance LTP in the hippocampus and LTD in the cerebellum. The experimental frameworks provided in this guide offer a robust starting point for researchers to empirically test these hypotheses. Future studies should focus on determining the precise dose-response relationship of this compound on synaptic plasticity and elucidating its effects on the downstream signaling molecules. Such research will be invaluable for understanding the therapeutic potential of this compound and other mGluR1 PAMs in cognitive and motor disorders.
References
- 1. Differential Effects of Short- and Long-Term Potentiation on Cell Firing in the CA1 Region of the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of the mGluR1 receptor in hippocampal synaptic plasticity and associative learning in behaving mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Group 1 mGluR-dependent synaptic long-term depression (mGluR-LTD): mechanisms and implications for circuitry & disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synapse-specific mGluR1-dependent long-term potentiation in interneurones regulates mouse hippocampal inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hippocampal mGluR1-dependent long-term potentiation requires NAADP-mediated acidic store Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. Electrophysiological Investigation of Metabotropic Glutamate Receptor-Dependent Metaplasticity in the Hippocampus | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blockade of glutamate transporters facilitates cerebellar synaptic long-term depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mGluR-Dependent Synaptic Plasticity in Drug-Seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scientifica.uk.com [scientifica.uk.com]
- 15. Metabotropic Glutamate Receptor Activation in Cerebellar Purkinje Cells as Substrate for Adaptive Timing of the Classically Conditioned Eye-Blink Response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modeling mGluR1 mediated synaptic depression in cerebellar Purkinje cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Specific Role for Group I mGluRs in Hippocampal LTP and Hippocampus-Dependent Spatial Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabotropic Glutamate Receptor-Mediated Long-Term Depression: Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
RO0711401: In Vivo Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO0711401 is a potent, selective, and orally active positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). As a critical player in synaptic plasticity and neuronal excitability, the mGlu1 receptor is a promising therapeutic target for a range of neurological and psychiatric disorders. This document provides detailed application notes and protocols for the in vivo use of this compound, including dosage, administration routes, and experimental methodologies derived from preclinical studies in various animal models.
Introduction
Metabotropic glutamate receptor 1 (mGlu1) is a G-protein coupled receptor that modulates excitatory synaptic transmission throughout the central nervous system. Its activation triggers a cascade of intracellular signaling events, primarily through the Gαq/11 pathway, leading to the mobilization of intracellular calcium and activation of protein kinase C. Dysregulation of mGlu1 receptor signaling has been implicated in conditions such as epilepsy, neurodegenerative diseases, and psychiatric disorders. This compound acts as a PAM, enhancing the receptor's response to the endogenous ligand glutamate. This mode of action offers a nuanced approach to receptor modulation, potentially providing therapeutic benefits with a lower risk of over-activation compared to direct agonists.
Data Presentation
The following tables summarize the quantitative data on the in vivo dosage and administration of this compound in various preclinical models.
Table 1: this compound In Vivo Dosage and Administration in Rodent Models
| Animal Model | Species/Strain | Disease/Condition Modelled | Dosage | Administration Route | Vehicle | Key Findings |
| Spinocerebellar Ataxia Type 1 (SCA1) | Mouse | Neurodegeneration | 10 mg/kg | Subcutaneous (s.c.) | Not specified in snippet | Prolonged improvement in motor performance.[1] |
| Absence Epilepsy | WAG/Rij Rat | Epilepsy | 10 mg/kg, 30 mg/kg | Subcutaneous (s.c.) | Arachis oil | Dose-dependent reduction in spike-and-wave discharges.[2][3] |
| Cocaine Craving | Rat | Substance Use Disorder | Not specified in snippet | Systemic | 20% 2-hydroxypropyl-β-cyclodextrin in 0.9% saline | Attenuated cue-induced cocaine craving.[4] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | Neuroinflammation/Multiple Sclerosis | Not specified in snippet | Not specified in snippet | Not specified in snippet | Improved motor signs.[3] |
Signaling Pathway
This compound positively modulates the mGlu1 receptor, which primarily signals through the Gαq protein pathway. The binding of glutamate to the receptor is enhanced in the presence of this compound, leading to a more robust activation of downstream signaling cascades.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: Administration in a Mouse Model of Spinocerebellar Ataxia Type 1 (SCA1)
Objective: To assess the effect of this compound on motor coordination in a genetic mouse model of SCA1.
Animal Model: Symptomatic 30-week-old heterozygous ataxin-1 [154Q/2Q] transgenic mice (SCA1 mice).[1]
Materials:
-
This compound
-
Vehicle (e.g., arachis oil or a solution of 20% 2-hydroxypropyl-β-cyclodextrin in 0.9% saline)
-
Syringes and needles for subcutaneous injection
-
Rotarod apparatus
-
Paw print analysis setup
Procedure:
-
Drug Preparation: Dissolve this compound in the chosen vehicle to a final concentration suitable for a 10 mg/kg dosage based on the average weight of the mice. For example, for a 25g mouse, you would need 0.25 mg of this compound. If the injection volume is 100 µL, the concentration should be 2.5 mg/mL.
-
Administration: Administer a single subcutaneous (s.c.) injection of this compound (10 mg/kg) or vehicle to the SCA1 mice.[1]
-
Behavioral Testing (Rotarod):
-
Assess motor performance on an accelerating rotarod at baseline (before injection) and at various time points post-injection (e.g., 1, 3, 6, 24, 48, 72, 96, 120, and 144 hours).[1]
-
The rotarod can be set to accelerate from 4 to 40 rpm over a 5-minute period.
-
Record the latency to fall for each mouse.
-
-
Behavioral Testing (Paw Print Analysis):
-
Coat the hind paws of the mice with non-toxic ink and have them walk along a runway covered with paper.
-
Analyze the paw prints for parameters such as stride length and gait variability.
-
-
Data Analysis: Compare the performance of the this compound-treated group with the vehicle-treated group using appropriate statistical methods (e.g., two-way ANOVA for repeated measures).[1]
Protocol 2: Administration in a Rat Model of Absence Epilepsy (WAG/Rij)
Objective: To evaluate the anti-seizure efficacy of this compound in a genetic rat model of absence epilepsy.
Animal Model: Symptomatic 6-7 month old WAG/Rij rats.[2]
Materials:
-
This compound
-
Arachis oil (vehicle)[2]
-
Syringes and needles for subcutaneous injection
-
EEG recording system (electrodes, amplifier, data acquisition software)
Procedure:
-
Surgical Implantation of EEG Electrodes: Prior to the experiment, surgically implant EEG electrodes over the cortex of the WAG/Rij rats under anesthesia. Allow for a recovery period.
-
Drug Preparation: Dissolve this compound in arachis oil to the desired concentration for subcutaneous injection (e.g., for a 10 mg/kg dose).[2] Solutions should be prepared fresh daily.[2]
-
Baseline EEG Recording: Record baseline EEG for a defined period (e.g., 1 hour) to determine the pre-treatment incidence and duration of spike-and-wave discharges (SWDs).
-
Administration: Administer this compound subcutaneously at doses of 10 mg/kg or 30 mg/kg.[2][3] Control animals should receive an equal volume of arachis oil.[2]
-
Post-treatment EEG Recording: Continuously record EEG for several hours post-injection (e.g., 6 hours) to monitor the effect on SWDs.[5]
-
Data Analysis: Quantify the number and duration of SWDs before and after drug administration. Compare the effects of different doses of this compound with the vehicle control group. Statistical analysis can be performed using repeated-measures ANOVA.[2]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study with this compound.
Conclusion
This compound has demonstrated significant efficacy in various preclinical models of neurological disorders, highlighting its potential as a therapeutic agent. The provided protocols and data serve as a comprehensive guide for researchers planning in vivo studies with this compound. Careful consideration of the animal model, dosage, administration route, and vehicle is crucial for obtaining reliable and reproducible results. Further research is warranted to fully elucidate the therapeutic potential of this compound and to translate these preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Head-to head comparison of mGlu1 and mGlu5 receptor activation in chronic treatment of absence epilepsy in WAG/Rij rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synaptic depression via mGluR1 positive allosteric modulation suppresses cue-induced cocaine craving - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for RO0711401 Subcutaneous Injection
For Research Use Only. Not for clinical use in humans.
Introduction
RO0711401 is a selective and orally active positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1).[1] As a PAM, this compound does not activate the mGlu1 receptor directly but enhances its response to the endogenous agonist, glutamate.[2] This document provides detailed application notes and protocols for the subcutaneous administration of this compound in a research setting, based on available preclinical data. The primary audience for this guide includes researchers, scientists, and drug development professionals working in preclinical pharmacology and neuroscience.
Mechanism of Action
This compound acts as a positive allosteric modulator of the mGlu1 receptor, which is a G protein-coupled receptor (GPCR) involved in modulating synaptic plasticity and excitability.[2][3] The binding of this compound to an allosteric site on the mGlu1 receptor increases the affinity and/or efficacy of glutamate, thereby potentiating receptor signaling through Gq/11 proteins.[4] This leads to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades, including the mobilization of intracellular calcium and activation of protein kinase C (PKC).[5]
Signaling Pathway of mGlu1 Receptor Modulation by this compound
Caption: Simplified signaling pathway of the mGlu1 receptor potentiated by this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound in preclinical studies.
| Parameter | Value | Species/Model | Source |
| In Vitro Potency | |||
| EC₅₀ | 56 nM | Recombinant mGlu1 Receptor | [1] |
| Preclinical Dosage | |||
| Subcutaneous (s.c.) Dose | 10 mg/kg | Mouse (EAE model) | [1] |
| Pharmacodynamic Effects | |||
| Motor Performance Improvement | Long-lasting (at least 6 days) | Mouse (SCA1 model) | [1] |
| Reduction in Spike-and-Wave Discharges | Significant | Rat (Absence Epilepsy model) | [1] |
Experimental Protocols
This protocol describes the preparation of this compound for subcutaneous administration in a rodent model.
Materials:
-
This compound powder
-
Vehicle (e.g., sterile saline, PBS, or a solution containing DMSO and Tween 80, followed by saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Determine the required concentration: Based on the desired dose (e.g., 10 mg/kg) and the average weight of the animals, calculate the required concentration of the dosing solution.
-
Weigh the compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization:
-
Due to the nature of many small molecule compounds, a multi-step solubilization process may be necessary. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO.
-
Subsequently, a surfactant such as Tween 80 can be added to aid in creating a stable suspension.
-
Finally, bring the solution to the final volume with a sterile aqueous buffer like saline or PBS. The final concentration of the organic solvent should be minimized and kept consistent across all treatment groups, including the vehicle control.
-
-
Mixing: Vortex the solution thoroughly until the compound is fully dissolved or a homogenous suspension is formed. Sonication can be used if necessary to aid dissolution.
-
Administration:
-
Draw the prepared solution into a sterile syringe fitted with an appropriate needle.
-
Ensure there are no air bubbles in the syringe.
-
The injection volume should be appropriate for the size of the animal (e.g., 5-10 ml/kg for mice).
-
Storage:
-
Stock solutions of this compound should be stored at -20°C for up to one month or -80°C for up to six months.[1]
-
Prepared dosing solutions should ideally be used immediately.
This protocol outlines the general procedure for subcutaneous injection in a research animal. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Procedure:
-
Animal Handling: Properly restrain the animal to ensure its safety and to allow for accurate administration.
-
Injection Site:
-
The subcutaneous injection is typically administered in the loose skin over the back, between the shoulder blades.
-
Clean the injection site with an alcohol wipe if required by institutional protocols.
-
-
Injection Technique:
-
Pinch the skin to create a "tent."
-
Insert the needle at the base of the tent, parallel to the animal's body.
-
Aspirate briefly to ensure the needle has not entered a blood vessel.
-
Slowly depress the plunger to inject the solution.
-
Withdraw the needle and gently massage the injection site to aid in the dispersal of the solution.
-
-
Monitoring: After administration, monitor the animal for any adverse reactions at the injection site or systemic effects.
Experimental Workflow for a Preclinical Study
Caption: A typical experimental workflow for evaluating this compound in a rodent model.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling this compound powder and solutions.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes.
-
Disposal: Dispose of all waste materials, including used syringes and vials, in accordance with institutional and local regulations for chemical waste.
Disclaimer
The information provided in this document is for research purposes only and is based on publicly available preclinical data. It is not intended as a guide for human use. Researchers should exercise their own independent judgment in the design and execution of their experiments. It is essential to consult relevant literature and adhere to all applicable safety and animal welfare regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RO0711401 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO0711401 is a selective and orally active positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1).[1] It potentiates the receptor's response to the endogenous agonist glutamate, rather than directly activating the receptor itself. This modulation enhances downstream signaling pathways, making this compound a valuable tool for studying mGlu1 receptor function and a potential therapeutic agent for neurological disorders. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound.
Mechanism of Action
This compound binds to an allosteric site on the mGlu1 receptor, distinct from the glutamate binding site. This binding increases the affinity and/or efficacy of glutamate, leading to a more robust activation of the Gq/G11 G-protein-coupled signaling cascade. The primary downstream effects of mGlu1 receptor activation include the activation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events can subsequently lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Data Presentation
The following table summarizes the reported potency of this compound in various cell-based assays.
| Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| HEK293 | Calcium Mobilization | EC₅₀ | 56 | [1] Bioorg Med Chem Lett (2016) 26: 2289-2292 |
| CHO | Electrophysiology | EC₅₀ | 202 | [1] Bioorg Med Chem Lett (2009) 19(6):1666-9 |
| T-Rex 293 | Calcium Mobilization | pEC₅₀ | 6.61 | Bioorg Med Chem Lett (2016) 26: 2289-2292[2] |
| T-Rex 293 | Glutamate EC₅₀ Potentiation | pEC₅₀ | 6.85 | Bioorg Med Chem Lett (2016) 26: 2289-2292[2] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay in HEK293 Cells
This protocol describes how to measure the potentiation of glutamate-induced intracellular calcium mobilization by this compound in HEK293 cells stably expressing the human mGlu1 receptor.
Materials:
-
HEK293 cells stably expressing human mGlu1 receptor
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Glutamate
-
This compound
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed HEK293-mGlu1 cells into a 96-well black, clear-bottom microplate at a density of 40,000-80,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Dye Loading: Prepare a Fluo-4 AM loading solution (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in Assay Buffer). Remove the culture medium from the cells and add 100 µL of the loading solution to each well. Incubate for 1 hour at 37°C.
-
Washing: Gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. After the final wash, leave 100 µL of Assay Buffer in each well.
-
Compound Addition: Prepare serial dilutions of this compound in Assay Buffer. Add the desired concentration of this compound (or vehicle control) to the wells.
-
Incubation: Incubate the plate for 10-20 minutes at room temperature.
-
Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence (Excitation: 485 nm, Emission: 525 nm).
-
Agonist Injection and Response Reading: Program the instrument to inject a sub-maximal concentration of glutamate (e.g., EC₂₀ concentration, which should be predetermined) and immediately begin reading the fluorescence intensity every 1-2 seconds for at least 60-90 seconds.
-
Data Analysis: The response is calculated as the peak fluorescence intensity minus the baseline fluorescence. To determine the EC₅₀ of this compound's potentiation, plot the response against the log concentration of this compound and fit the data to a four-parameter logistic equation. To measure the effect on glutamate potency, perform a glutamate dose-response curve in the presence and absence of a fixed concentration of this compound.
Protocol 2: ERK1/2 Phosphorylation Assay
This protocol outlines the measurement of ERK1/2 phosphorylation downstream of mGlu1 receptor activation, potentiated by this compound. This can be performed using various cell lines expressing mGlu1, such as CHO-mGlu1 or HEK293-mGlu1.
Materials:
-
CHO or HEK293 cells stably expressing human mGlu1 receptor
-
Appropriate cell culture medium (e.g., F-12 or DMEM with 10% FBS)
-
Serum-free medium
-
This compound
-
Glutamate
-
Cell lysis buffer
-
Phospho-ERK1/2 and Total ERK1/2 antibodies
-
ELISA or Western blot reagents
-
96-well tissue culture plates
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: To reduce basal ERK1/2 phosphorylation, replace the growth medium with serum-free medium and incubate for 4-24 hours.
-
Compound Pre-treatment: Add serial dilutions of this compound (or vehicle) to the cells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add glutamate to a final concentration that gives a submaximal response (e.g., EC₂₀ or EC₅₀) and incubate for 5-10 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Detection:
-
ELISA: Use a commercially available phospho-ERK1/2 ELISA kit. Transfer the cell lysates to the ELISA plate and follow the manufacturer's instructions. Measure the absorbance or fluorescence. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal from parallel wells.
-
Western Blot: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2. Use appropriate secondary antibodies and a detection reagent to visualize the bands. Quantify band intensities.
-
-
Data Analysis: Calculate the ratio of phospho-ERK1/2 to total ERK1/2. Plot this ratio against the log concentration of this compound to determine the EC₅₀ of potentiation.
Troubleshooting
-
High background in calcium assay: Ensure complete removal of extracellular Fluo-4 AM by thorough washing. Optimize cell seeding density to avoid over-confluency.
-
Low signal in ERK assay: Optimize the duration of serum starvation and agonist stimulation time. Ensure that lysis buffer contains fresh phosphatase inhibitors.
-
Variability between wells: Ensure uniform cell seeding and careful pipetting. Use a multi-channel pipette for simultaneous additions where possible.
Conclusion
These protocols provide a framework for the in vitro characterization of this compound's activity as a positive allosteric modulator of the mGlu1 receptor. The calcium mobilization assay offers a high-throughput method for assessing direct receptor potentiation, while the ERK1/2 phosphorylation assay confirms downstream functional consequences. Proper optimization of cell line, agonist concentration, and incubation times will be crucial for obtaining robust and reproducible data.
References
Application Notes and Protocols for RO0711401 in the Morris Water Maze Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO0711401 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1).[1] mGlu1 receptors are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and are implicated in learning and memory processes. As a PAM, this compound does not activate the mGlu1 receptor directly but enhances its response to the endogenous ligand, glutamate. This modulation of glutamatergic neurotransmission makes this compound and other mGlu1 PAMs valuable research tools for investigating cognitive function and potential therapeutic targets for neurological and psychiatric disorders.
The Morris water maze (MWM) is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents.[2][3] The test requires an animal to use distal visual cues to locate a hidden escape platform in a circular pool of opaque water.[2][3] Performance in the MWM is sensitive to pharmacological manipulations and is a standard for evaluating the cognitive effects of novel compounds.
These application notes provide a detailed protocol for utilizing this compound in the Morris water maze test, based on available literature for this and similar compounds. It also presents quantitative data from a study that investigated the effects of this compound on spatial memory in a mouse model.
Data Presentation
The following tables summarize quantitative data from a study investigating the effects of this compound on spatial learning and memory in BACE1-null mice, a model exhibiting cognitive deficits.
Table 1: Effect of this compound on Escape Latency in the Morris Water Maze in BACE1-Null Mice
| Treatment Group | Day 1 Escape Latency (s) | Day 3 Escape Latency (s) |
| Wild-Type (WT) | 21.99 ± 2.986 | 8.098 ± 1.318 |
| BACE1-Null | 41.32 ± 3.131 | 31.56 ± 3.432 |
| BACE1-Null + this compound | 24.88 ± 2.935 | 18.20 ± 3.203 |
Data are presented as mean ± SEM. N=12 per group.[1]
Table 2: Effect of this compound on Platform Quadrant Entries in the Morris Water Maze Probe Trial in BACE1-Null Mice
| Treatment Group | Number of Entries into Platform Quadrant |
| Wild-Type (WT) | 6.364 ± 0.5094 |
| BACE1-Null | 3.700 ± 0.5385 |
| BACE1-Null + this compound | 4.900 ± 0.6403 |
Data are presented as mean ± SEM. N=12 per group. The probe trial was conducted on day 9.[1]
Experimental Protocols
This section outlines a detailed protocol for conducting a Morris water maze experiment to evaluate the effects of this compound on spatial learning and memory. This protocol is a synthesized model based on standard MWM procedures and findings from research on mGlu1 modulators.[1][2][4][5]
Materials:
-
Circular water tank (120 cm in diameter and 40 cm deep)[1]
-
Transparent escape platform (8 cm in diameter)[1]
-
Water opacifying agent (e.g., non-toxic white paint or powdered milk)[1]
-
Video tracking system and software
-
Distal visual cues (e.g., geometric shapes of different colors)
-
This compound
-
Vehicle for this compound
-
Experimental animals (e.g., C57BL/6 mice)
-
Holding cages with a heat source for drying animals
-
Towels
Procedure:
-
Animal Acclimation:
-
House the animals in the facility for at least one week before the experiment to acclimate them to the environment.
-
Handle the animals for a few minutes each day for several days leading up to the experiment to reduce stress.
-
-
Apparatus Setup:
-
Fill the circular tank with water to a depth that submerges the escape platform by approximately 1-1.5 cm. The water temperature should be maintained at 22 ± 2°C.[1]
-
Make the water opaque with a non-toxic agent to hide the platform.[1]
-
Position the transparent platform in the center of one of the four imaginary quadrants of the pool. The platform location should remain constant throughout the acquisition phase.
-
Arrange a variety of distal visual cues around the room, visible from within the maze.
-
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle.
-
Administer this compound or vehicle to the animals at a predetermined time before the first trial of each day (e.g., 30 minutes prior to testing). The route of administration (e.g., intraperitoneal, oral) and dosage should be based on prior pharmacokinetic and pharmacodynamic studies.
-
-
Acquisition Phase (e.g., 5-7 days):
-
Conduct four trials per animal per day.
-
For each trial, gently place the animal into the water facing the wall of the tank at one of four quasi-random starting positions (e.g., North, South, East, West).
-
Allow the animal to swim freely for a maximum of 60 seconds to find the hidden platform.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.
-
If the animal fails to find the platform within 60 seconds, gently guide it to the platform and allow it to stay there for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking software.
-
After each trial, remove the animal, gently dry it with a towel, and place it in a holding cage with a heat source to prevent hypothermia during the inter-trial interval (e.g., 10-15 minutes).
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Place the animal in the tank at a novel starting position.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (the quadrant that previously contained the platform), the number of crossings over the former platform location, and the swim path.
-
-
Data Analysis:
-
Acquisition Phase: Analyze the escape latency and path length across training days using a repeated-measures ANOVA to assess learning.
-
Probe Trial: Analyze the percentage of time spent in the target quadrant and the number of platform location crossings using a one-way ANOVA or t-test to assess memory retention. Compare the time spent in the target quadrant to the time spent in the other quadrants.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of the mGlu1 receptor.
Caption: Experimental workflow for the Morris water maze test.
References
- 1. scispace.com [scispace.com]
- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morris water maze - Scholarpedia [scholarpedia.org]
- 4. Activation of Metabotropic Glutamate Receptor (mGlu2) and Muscarinic Receptors (M1, M4, and M5), Alone or in Combination, and Its Impact on the Acquisition and Retention of Learning in the Morris Water Maze, NMDA Expression and cGMP Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice | PLOS One [journals.plos.org]
Application Notes and Protocols for RO0711401 in Rotarod Performance Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO0711401 is a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1).[1][2][3] It enhances the receptor's response to its endogenous ligand, glutamate.[4] The mGlu1 receptor is crucial for motor coordination, learning, and synaptic plasticity, primarily in the cerebellum.[1][5][6] In preclinical studies, particularly in mouse models of neurodegenerative diseases like Spinocerebellar Ataxia Type 1 (SCA1), this compound has demonstrated the ability to improve motor coordination.[1][2][3] The rotarod performance assay is a standard and reliable method to evaluate motor coordination, balance, and motor learning in rodents, making it an essential tool for assessing the efficacy of compounds like this compound.[5][7][8][9][10] This document provides detailed application notes and protocols for utilizing this compound in a rotarod performance assay.
Mechanism of Action and Signaling Pathway
This compound acts by binding to an allosteric site on the mGlu1 receptor, which is a G-protein coupled receptor (GPCR). This binding potentiates the receptor's activation by glutamate. The mGlu1 receptor is coupled to the Gq/11 G-protein, and its activation leads to the stimulation of phospholipase Cβ (PLCβ).[1] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and synaptic transmission, which are fundamental to motor control. In some contexts, mGlu1 receptor activation has also been linked to the synthesis of the endocannabinoid anandamide.[1][11]
Caption: Signaling pathway of this compound via the mGlu1 receptor.
Data Presentation
The following tables summarize quantitative data from a study using this compound in a rotarod performance assay in a mouse model of SCA1.
Table 1: Effect of a Single Injection of this compound on Rotarod Performance in Symptomatic SCA1 Mice with Mild Motor Impairment.
| Treatment Group | Time Post-Injection (minutes) | Latency to Fall (seconds) |
| Vehicle | 0 | ~125 |
| Vehicle | 30 | ~125 |
| Vehicle | 60 | ~125 |
| Vehicle | 90 | ~125 |
| This compound (10 mg/kg) | 0 | ~125 |
| This compound (10 mg/kg) | 30 | ~175 |
| This compound (10 mg/kg) | 60 | ~200 |
| This compound (10 mg/kg) | 90 | ~180 |
| p < 0.05 vs. corresponding values at time 0 |
Data adapted from a study on SCA1 mice.[3] Absolute values are illustrative based on graphical data.
Table 2: Effect of a Single Injection of this compound on Rotarod Performance in Symptomatic SCA1 Mice with Severe Motor Impairment.
| Treatment Group | Time Post-Injection (minutes) | Latency to Fall (seconds) |
| Vehicle | 0 | < 100 |
| Vehicle | 60 | < 100 |
| Vehicle | 90 | < 100 |
| This compound (10 mg/kg) | 0 | < 100 |
| This compound (10 mg/kg) | 60 | Significantly Increased |
| This compound (10 mg/kg) | 90 | Significantly Increased |
| *A large improvement in motor coordination was observed.[3] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
-
Reconstitution: Prepare this compound in a vehicle suitable for subcutaneous (s.c.) injection. A common vehicle is a solution of saline with a small percentage of a solubilizing agent like DMSO, followed by dilution with saline to the final concentration. The final concentration of the solubilizing agent should be minimal and consistent across all treatment groups, including the vehicle control.
-
Dosage: A dosage of 10 mg/kg has been shown to be effective in mice.[1][2] The injection volume should be calculated based on the animal's body weight. A typical injection volume is 10 mL/kg.
-
Administration: Administer this compound or the vehicle subcutaneously. The timing of administration relative to the rotarod test is critical. Effects have been observed at 30, 60, and 90 minutes post-injection.[3]
Protocol 2: Rotarod Performance Assay
This protocol is a synthesized standard procedure for an accelerating rotarod test.
-
Apparatus: Use a commercially available rotarod apparatus for mice. The rod should have a diameter of approximately 3-5 cm and a surface that provides adequate grip.[10]
-
Acclimation:
-
Acclimate the mice to the testing room for at least 30 minutes before the first trial.[12]
-
Handle the mice for several days leading up to the experiment to reduce stress.
-
-
Training/Habituation (Optional but Recommended):
-
On the day before the test, or on the test day itself, a training trial can be performed.[13]
-
Place the mice on the stationary rod for a brief period (e.g., 1 minute).
-
Then, set the rod to a slow, constant speed (e.g., 4 rpm) for 1-2 minutes to allow the mice to become accustomed to the rotating motion.[14]
-
-
Testing Procedure:
-
The test is typically conducted over multiple trials with a defined inter-trial interval.[12][14] A common protocol consists of three trials with a 15-minute inter-trial interval.[12]
-
For each trial, place the mouse on the rotarod.
-
Start the rotation, which accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[14][15]
-
Record the latency to fall for each mouse. A fall is defined as the point at which the mouse drops from the rod onto the platform below.
-
If a mouse clings to the rod and completes a full passive rotation, this is also considered the end of the trial for that mouse, and the time should be recorded.[14][15]
-
A maximum trial duration (e.g., 300 or 600 seconds) should be set. If the mouse does not fall within this time, the maximum duration is recorded.
-
-
Data Collection and Analysis:
-
The primary endpoint is the latency to fall (in seconds) for each trial.
-
Data can be presented as the average latency to fall across the trials for each animal.
-
Statistical analysis, such as a two-way ANOVA for repeated measures, can be used to compare the performance of the this compound-treated group with the vehicle control group over time.[3]
-
Caption: Experimental workflow for the rotarod performance assay.
Important Considerations
-
Animal Strain and Model: The effects of this compound may vary depending on the mouse strain and the specific disease model being used.
-
Off-Target Effects: To confirm that the observed effects are mediated by the mGlu1 receptor, studies can be conducted in mGlu1 knockout mice, where this compound should have no effect on motor performance.[3]
-
Motor Learning: The rotarod assay can also assess motor learning by observing improvement in performance across successive trials. This compound may influence this aspect of motor function.[5][16][17]
-
Environmental Factors: Ensure consistent environmental conditions (e.g., lighting, noise) during testing, as these can affect animal behavior.[14]
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 6. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rotarod performance test - Wikipedia [en.wikipedia.org]
- 8. Rotarod Test - Creative Biolabs [creative-biolabs.com]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mmpc.org [mmpc.org]
- 13. Comprehensive characterization of motor and coordination functions in three adolescent wild-type mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 15. Rotarod-Test for Mice [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Robust enhancement of motor sequence learning with 4 mA transcranial electric stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Characterization of RO0711401
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO0711401 is a selective and orally active positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1).[1][2] As a PAM, this compound does not activate the mGlu1 receptor directly but enhances the receptor's response to the endogenous agonist, glutamate.[3] This modulation of the mGlu1 receptor, a G-protein coupled receptor (GPCR) involved in neuronal signaling, makes this compound a valuable tool for studying synaptic plasticity and a potential therapeutic agent for neurological disorders.[1][4] These application notes provide detailed protocols for characterizing the electrophysiological effects of this compound using patch-clamp, local field potential (LFP), and multi-electrode array (MEA) recording techniques.
Mechanism of Action and Signaling Pathway
This compound binds to an allosteric site within the transmembrane domain of the mGlu1 receptor.[3] This binding increases the affinity of glutamate for its binding site on the receptor and enhances the maximal efficacy of agonist-stimulated responses.[3] The mGlu1 receptor is coupled to Gq/11 proteins. Upon activation, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5] This signaling cascade can modulate ion channel activity and synaptic transmission.
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 56 nM | HEK293 cells expressing rat mGlu1 | Intracellular calcium increase (FLIPR) | [1] |
| EC50 | 202 nM | CHO cells expressing rat mGlu1 | Reversal of glutamate-activated K+ currents | [1] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on mGlu1-mediated currents in individual cells.[6][7][8][9][10]
Objective: To determine the potentiation of glutamate-evoked currents by this compound.
Materials:
-
Cell line expressing mGlu1 receptors (e.g., HEK293 or CHO cells) or primary neurons.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.[11]
-
Borosilicate glass capillaries for pipette pulling.
-
External solution (ACSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM NaHCO3, 1.25 mM NaH2PO4, and 25 mM glucose, bubbled with 95% O2/5% CO2.[9]
-
Internal solution: 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.2 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, adjusted to pH 7.3 with KOH.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Glutamate stock solution.
Procedure:
-
Prepare cells in a recording chamber continuously perfused with oxygenated ACSF.
-
Pull patch pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell recording configuration on a target cell.
-
Clamp the cell at a holding potential of -70 mV.
-
Establish a baseline recording in ACSF.
-
Apply a sub-maximal concentration of glutamate to elicit an inward current.
-
Wash out the glutamate and allow the current to return to baseline.
-
Perfuse the chamber with ACSF containing a desired concentration of this compound for 5-10 minutes.
-
Co-apply the same sub-maximal concentration of glutamate in the presence of this compound.
-
Record the potentiated inward current.
-
Wash out both compounds to allow for recovery.
-
Repeat with varying concentrations of this compound and glutamate to determine dose-response relationships.
Data Analysis:
-
Measure the peak amplitude of the glutamate-evoked currents in the absence and presence of this compound.
-
Calculate the percentage potentiation of the current by this compound.
-
Construct dose-response curves to determine the EC50 of this compound's potentiating effect.
Local Field Potential (LFP) Recordings in Brain Slices
This protocol is for assessing the effects of this compound on synaptic plasticity, such as long-term potentiation (LTP), in ex vivo brain slices.[12][13][14][15][16][17]
Objective: To investigate the modulation of synaptic transmission and plasticity by this compound.
Materials:
-
Rodent brain slices (e.g., hippocampus or cerebellum).
-
Slice holding chamber and recording chamber.
-
ACSF (same as for patch-clamp).
-
Bipolar stimulating electrode and glass recording microelectrode.
-
Amplifier and data acquisition system.
-
This compound and glutamate receptor agonists/antagonists.
Procedure:
-
Prepare acute brain slices (300-400 µm thick) and allow them to recover in oxygenated ACSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with ACSF.
-
Place a stimulating electrode on the afferent pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode in the dendritic layer of the postsynaptic neurons (e.g., stratum radiatum of CA1).
-
Deliver baseline stimuli (e.g., 0.05 Hz) and record the field excitatory postsynaptic potentials (fEPSPs).
-
After establishing a stable baseline for 20-30 minutes, apply this compound to the perfusing ACSF.
-
Observe any changes in the baseline fEPSP slope.
-
To induce LTP, apply a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.
-
Compare the LTP induced in the presence of this compound to a control group without the compound.
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-drug baseline.
-
Quantify the magnitude of LTP as the percentage increase in the fEPSP slope 60 minutes post-HFS compared to baseline.
Multi-Electrode Array (MEA) Recordings
MEA recordings allow for the simultaneous monitoring of spontaneous and evoked electrical activity from a network of neurons, providing insights into network-level effects of this compound.[18][19][20][21]
Objective: To assess the impact of this compound on neuronal network activity and synchrony.
Materials:
-
MEA system with integrated amplifier and data acquisition software.
-
MEA plates (e.g., 24- or 48-well).
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons) or iPSC-derived neurons.
-
Cell culture medium.
-
This compound.
Procedure:
-
Plate neurons on the MEA plates and culture them until a stable, spontaneously active network is formed (typically 14-21 days in vitro).
-
Record baseline spontaneous network activity. Key parameters to measure include mean firing rate, burst frequency, and network synchrony.
-
Apply this compound at various concentrations to the culture medium.
-
Record network activity at multiple time points after compound application (e.g., 30 minutes, 1 hour, 24 hours).
-
To study evoked responses, a subset of electrodes can be used for electrical stimulation.
-
Apply a stimulation protocol before and after this compound application and record the network response.
Data Analysis:
-
Analyze changes in mean firing rate, burst parameters (duration, frequency, spikes per burst), and synchronicity indices (e.g., using a raster plot analysis).
-
Compare the network response to electrical stimulation before and after drug application.
Conclusion
These protocols provide a framework for the detailed electrophysiological characterization of the mGlu1 PAM, this compound. By employing a combination of patch-clamp, LFP, and MEA recordings, researchers can gain a comprehensive understanding of its effects from the single-cell to the network level. This information is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the mGlu1 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
- 9. Patch Clamp Protocol [labome.com]
- 10. Protocol for simultaneous patch-clamp recording from tanycytes and neurons in living mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A novel low-cost electrode for recording the local field potential of freely moving rat’s brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Differential recordings of local field potential: A genuine tool to quantify functional connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Differential recordings of local field potential: A genuine tool to quantify functional connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Multielectrode Array | Axion Biosystems [axionbiosystems.com]
- 20. biosciences.ricoh.com [biosciences.ricoh.com]
- 21. criver.com [criver.com]
Application Notes and Protocols for RO0711401 in Brain Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO0711401 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). As a PAM, this compound does not activate the mGlu1 receptor directly but enhances the receptor's response to its endogenous ligand, glutamate. This modulation of the glutamatergic system makes this compound a valuable tool for investigating the role of mGlu1 receptors in synaptic transmission, plasticity, and various neurological disorders. Brain slice electrophysiology is a powerful technique to elucidate the effects of compounds like this compound on neural circuits while preserving the local synaptic architecture.
These application notes provide detailed protocols for utilizing this compound in acute brain slice preparations, along with expected outcomes and data presentation guidelines.
Data Presentation
The following tables summarize the key in vitro properties of this compound and the expected effects on synaptic transmission based on studies with similar mGlu1 PAMs.
Table 1: In Vitro Properties of this compound
| Parameter | Value | Species | Assay System | Reference |
| EC₅₀ | 56 nM | Rat | CHO cells expressing mGlu1 receptor (reversal of glutamate-activated K⁺ currents) | [1] |
Table 2: Expected Electrophysiological Effects of this compound in Brain Slices (based on mGlu1 PAM literature)
| Parameter | Brain Region | Expected Effect | Putative Mechanism |
| EPSC Amplitude | Cerebellum, Nucleus Accumbens | Modulation of amplitude | Potentiation of glutamate's effect on postsynaptic mGlu1 receptors, leading to downstream signaling that can affect AMPA receptor function.[2] |
| Synaptic Plasticity (LTD) | Cerebellum, Hippocampus | Facilitation of Long-Term Depression (LTD) | Enhanced mGlu1 receptor signaling is known to be involved in the induction of certain forms of LTD. |
| Neuronal Excitability | Various | Can be increased or decreased depending on the neuronal population | Modulation of various ion channels downstream of mGlu1 receptor activation. |
Experimental Protocols
I. Preparation of Acute Brain Slices
This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings. The N-methyl-D-glucamine (NMDG) protective recovery method is recommended for enhanced neuronal viability.
Materials:
-
NMDG-ACSF (Slicing Solution): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 30 mM NaHCO₃, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl₂·2H₂O, 10 mM MgSO₄·7H₂O. pH 7.3-7.4, ~300-310 mOsm.
-
HEPES-ACSF (Holding Solution): 92 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 30 mM NaHCO₃, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 2 mM CaCl₂·2H₂O, 2 mM MgSO₄·7H₂O. pH 7.3-7.4, ~300-310 mOsm.
-
Recording ACSF: 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 26 mM NaHCO₃, 10 mM glucose, 2 mM CaCl₂·2H₂O, 1 mM MgSO₄·7H₂O. pH 7.4, ~300-310 mOsm.
-
Carbogen gas (95% O₂, 5% CO₂)
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Recovery and recording chambers
Procedure:
-
Anesthesia and Dissection:
-
Anesthetize the animal (e.g., mouse or rat) with an approved anesthetic protocol.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated NMDG-ACSF.
-
-
Slicing:
-
Mount the brain onto the vibratome stage.
-
Cut brain slices of the desired thickness (typically 250-350 µm) in the ice-cold, carbogenated NMDG-ACSF.
-
-
Recovery:
-
Transfer the slices to a recovery chamber containing NMDG-ACSF at 32-34°C, continuously bubbled with carbogen, for 10-15 minutes.
-
Transfer the slices to a holding chamber containing HEPES-ACSF at room temperature, continuously bubbled with carbogen, for at least 1 hour before recording.
-
II. Whole-Cell Patch-Clamp Electrophysiology
This protocol details the recording of synaptic currents from individual neurons in acute brain slices.
Materials:
-
Prepared acute brain slices
-
Recording rig with microscope, micromanipulators, amplifier, and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular solution (e.g., for recording EPSCs): 135 mM Cs-methanesulfonate, 8 mM NaCl, 10 mM HEPES, 0.5 mM EGTA, 10 mM Na₂-phosphocreatine, 4 mM Mg-ATP, 0.4 mM Na-GTP. pH 7.2-7.3, ~290 mOsm.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recording ACSF
Procedure:
-
Slice Preparation:
-
Transfer a brain slice to the recording chamber on the microscope stage.
-
Continuously perfuse the slice with carbogenated recording ACSF at a rate of 2-3 mL/min at 30-32°C.
-
-
Patching a Neuron:
-
Under visual guidance (e.g., DIC microscopy), approach a neuron with a patch pipette filled with intracellular solution.
-
Apply gentle suction to form a giga-ohm seal.
-
Apply a brief, strong suction to rupture the membrane and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Record baseline synaptic activity (e.g., spontaneous or evoked EPSCs/IPSCs) for a stable period (e.g., 5-10 minutes).
-
-
Application of this compound:
-
Prepare the desired final concentration of this compound in the recording ACSF. A typical starting concentration range is 10-100 nM.
-
Bath-apply the this compound-containing ACSF to the slice.
-
Record the synaptic activity in the presence of the compound for a sufficient duration to observe its effects (e.g., 10-20 minutes).
-
-
Washout:
-
Perfuse the slice with the control recording ACSF to wash out the compound and observe any reversal of the effects.
-
Mandatory Visualizations
Signaling Pathway of mGlu1 Receptor Activation and Modulation by this compound
Caption: mGlu1 receptor signaling cascade potentiated by this compound.
Experimental Workflow for Brain Slice Electrophysiology
Caption: Workflow for a brain slice electrophysiology experiment.
Logical Relationship of this compound's Effect on Synaptic Transmission
Caption: Logical flow of this compound's modulatory action.
References
Application Notes and Protocols for RO0711401 Administration in Rodent Models of Ataxia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinocerebellar ataxia (SCA) encompasses a group of neurodegenerative diseases characterized by progressive ataxia, motor incoordination, and Purkinje cell degeneration in the cerebellum. Spinocerebellar ataxia type 1 (SCA1) is an autosomal dominant form caused by a polyglutamine expansion in the ataxin-1 protein. Current therapeutic strategies are limited, highlighting the need for novel pharmacological interventions.
RO0711401 is a selective, orally active positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1).[1] mGlu1 receptors are highly expressed in cerebellar Purkinje cells and are crucial for motor learning and synaptic plasticity.[2] In mouse models of SCA1, a reduction in mGlu1 receptor expression and signaling in Purkinje cells has been observed, suggesting that enhancing mGlu1 receptor function could be a viable therapeutic approach.[3][4]
These application notes provide a comprehensive overview of the administration of this compound in rodent models of SCA1, summarizing key quantitative data and providing detailed experimental protocols for its use and the assessment of its efficacy.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound in mouse models of Spinocerebellar Ataxia Type 1 (SCA1).
Table 1: Effects of this compound on Motor Coordination in SCA1 Mouse Models
| Mouse Model | Age | Treatment Protocol | Behavioral Test | Key Findings | Reference |
| SCA1 (154Q/2Q) | 30 weeks | Single 10 mg/kg s.c. injection | Accelerating Rotarod | Prolonged improvement in motor performance, lasting for several days. | [3][4] |
| SCA1 (154Q/2Q) | 30 weeks | Daily 10 mg/kg s.c. injections | Accelerating Rotarod | Sustained improvement in motor performance with no development of tolerance. | [3] |
| SCA1 (154Q/2Q) | 30 weeks | Single 10 mg/kg s.c. injection | Paw-print analysis | Improvement in gait parameters. | [3][4] |
Table 2: Effects of this compound on Cognitive Function in SCA1 Mouse Models
| Mouse Model | Age | Treatment Protocol | Behavioral Test | Key Findings | Reference |
| SCA1 (154Q/2Q) | 8 weeks | 10 mg/kg s.c. | Morris Water Maze | Partially corrected learning deficits and restored memory retention. | [2][5] |
Table 3: Molecular Effects of this compound in the Hippocampus of SCA1 Mouse Models
| Mouse Model | Age | Treatment Protocol | Molecular Endpoint | Key Findings | Reference |
| SCA1 (154Q/2Q) | 8 weeks | 10 mg/kg s.c. | Endocannabinoid Levels | Enhanced hippocampal levels of anandamide; no change in 2-arachidonylglycerol. | [2][5] |
Experimental Protocols
This compound Formulation and Administration
This protocol describes the preparation and subcutaneous administration of this compound to mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile insulin (B600854) syringes with 28-30 gauge needles
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: Prepare a 10% DMSO in corn oil vehicle. For example, to prepare 1 mL of vehicle, add 100 µL of DMSO to 900 µL of corn oil. Vortex thoroughly to ensure a homogenous mixture.
-
This compound Solution Preparation:
-
Calculate the required amount of this compound for the desired concentration. For a 10 mg/kg dose in a 25 g mouse with an injection volume of 100 µL (4 µL/g), the required concentration is 2.5 mg/mL.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
First, dissolve the this compound powder in the DMSO portion of the vehicle (e.g., for 1 mL of final solution, dissolve the required amount of this compound in 100 µL of DMSO).
-
Once dissolved in DMSO, add the corn oil portion (e.g., 900 µL) to the tube.
-
Vortex the solution vigorously. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] The final solution should be a clear, homogenous solution or a fine suspension.
-
It is recommended to prepare the working solution fresh on the day of the experiment.[1]
-
-
Subcutaneous Administration:
-
Gently restrain the mouse.
-
Lift the loose skin over the back/scruff of the neck to form a "tent".
-
Insert the needle (bevel up) into the base of the tented skin, parallel to the spine.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its home cage.
-
Assessment of Motor Coordination: Accelerating Rotarod Test
This protocol is used to assess motor coordination and balance in mice.
Materials:
-
Accelerating rotarod apparatus for mice
-
Timer
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Training (optional but recommended): On the day before testing, train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds) for 2-3 trials. This helps to reduce anxiety and improve performance consistency.
-
Testing:
-
Place the mouse on the stationary rod of the rotarod apparatus.
-
Start the rotation, which should accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).
-
Record the latency (in seconds) for the mouse to fall from the rod. If the mouse clings to the rod and makes a full passive rotation, the trial should be stopped, and the latency recorded.
-
Perform 2-3 trials per mouse with an inter-trial interval of at least 15 minutes.
-
The average latency to fall across the trials is used as the measure of motor coordination.
-
Assessment of Learning and Memory: Morris Water Maze
This protocol is used to assess hippocampal-dependent spatial learning and memory.
Materials:
-
Circular water tank (1-1.5 m in diameter)
-
Escape platform (submerged 1 cm below the water surface)
-
Water opacifier (e.g., non-toxic white paint or milk powder)
-
Video tracking system and software
-
Distinct visual cues placed around the room
Procedure:
-
Setup: Fill the tank with water and opacify it to hide the platform. Place the platform in a fixed location in one of the quadrants. Arrange distinct visual cues around the room to serve as spatial references.
-
Acquisition Phase (Learning):
-
Gently place the mouse into the water facing the wall of the tank at one of four designated start positions.
-
Allow the mouse to swim freely for a set time (e.g., 60 or 90 seconds) to find the hidden platform.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds.
-
If the mouse does not find the platform within the allotted time, gently guide it to the platform and allow it to remain there for 15-30 seconds.
-
Conduct 4 trials per day for 5-7 consecutive days. The start position should be varied for each trial.
-
Record the escape latency (time to find the platform) and the path length for each trial using the video tracking software. A decrease in escape latency over the training days indicates learning.
-
-
Probe Trial (Memory):
-
24 hours after the last acquisition trial, remove the platform from the tank.
-
Place the mouse in the tank from a novel start position and allow it to swim for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
A preference for the target quadrant indicates spatial memory retention.
-
Western Blot for mGlu1α Receptor Expression
This protocol describes the detection and quantification of mGlu1α receptor protein levels in cerebellar tissue.
Materials:
-
Cerebellar tissue homogenates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibody: anti-mGlu1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize cerebellar tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-mGlu1α antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the mGlu1α signal to a loading control protein (e.g., β-actin or GAPDH).
-
Immunohistochemistry for Calbindin in Purkinje Cells
This protocol is for visualizing Purkinje cells in cerebellar sections using an antibody against calbindin-D28k.
Materials:
-
Paraffin-embedded or frozen cerebellar sections
-
Antigen retrieval solution (for paraffin (B1166041) sections)
-
Permeabilization buffer (e.g., PBS with 0.1-0.3% Triton X-100)
-
Blocking solution (e.g., PBS with 5-10% normal goat serum and 0.1% Triton X-100)
-
Primary antibody: anti-Calbindin-D28k
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Slide Preparation:
-
For paraffin sections, deparaffinize and rehydrate the tissue sections. Perform antigen retrieval (e.g., by heating in citrate (B86180) buffer).
-
For frozen sections, bring the slides to room temperature.
-
-
Permeabilization and Blocking:
-
Wash the sections with PBS.
-
Permeabilize the sections with permeabilization buffer for 10-15 minutes.
-
Block non-specific antibody binding by incubating the sections in blocking solution for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the sections with the primary anti-calbindin antibody (diluted in blocking solution) overnight at 4°C.
-
Wash the sections three times with PBS for 5 minutes each.
-
Incubate the sections with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the sections three times with PBS for 5 minutes each, protected from light.
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash the sections with PBS.
-
Mount the coverslips onto the slides using mounting medium.
-
-
Imaging:
-
Visualize the sections using a fluorescence microscope. Calbindin-positive Purkinje cells will be labeled by the fluorescent secondary antibody.
-
Visualization of Signaling Pathways and Workflows
Caption: Mechanism of action of this compound in SCA1.
Caption: Experimental workflow for this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting mGlu1 Receptors in the Treatment of Motor and Cognitive Dysfunctions in Mice Modeling Type 1 Spinocerebellar Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized immunohistochemical analysis of cerebellar purkinje cells using a specific biomarker, calbindin d28k - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting mGlu1 Receptors in the Treatment of Motor and Cognitive Dysfunctions in Mice Modeling Type 1 Spinocerebellar Ataxia [iris.uniroma1.it]
- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]
Troubleshooting & Optimization
RO0711401 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability issues encountered when working with RO0711401.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and orally active positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1).[1] As a PAM, it does not activate the mGlu1 receptor directly but enhances the receptor's response to the endogenous agonist, glutamate.[2][3][4] This potentiation increases the potency and maximum efficacy of the agonist.[2][4] The mGlu1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7]
Q2: My this compound is precipitating when I add it to my cell culture medium. What is the cause and how can I fix it?
A2: This is a common issue due to the hydrophobic nature of this compound and its very low solubility in aqueous solutions. The precipitation, often called "crashing out," typically occurs when a concentrated stock solution in an organic solvent like DMSO is diluted into the aqueous environment of the cell culture medium.[8] To resolve this, you can try the following:
-
Reduce the final concentration: Your target concentration may be above the solubility limit of this compound in the final medium.
-
Optimize your dilution method: Instead of a single large dilution, perform a serial or intermediate dilution. Add the stock solution dropwise to your pre-warmed medium while vortexing to ensure rapid and uniform mixing.[8]
-
Check your DMSO concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible (ideally ≤0.1% to 0.5%) to avoid both compound precipitation and solvent-induced cell toxicity.[9]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?
A3: The tolerance to DMSO varies significantly between cell lines.[9] As a general guideline, a final DMSO concentration of 0.1% to 0.5% is considered safe for most cell lines.[10] However, it is crucial to perform a vehicle control experiment to determine the effect of DMSO on your specific cell line's viability and function.[9]
Q4: How should I store my this compound stock solution to ensure its stability?
A4: this compound stock solutions prepared in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[1][11] These aliquots should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1]
Solubility and Solution Preparation
This compound is a hydrophobic compound with high solubility in organic solvents like DMSO and poor solubility in aqueous buffers.
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (277.55 mM) | Ultrasonic assistance may be needed. Use of fresh, anhydrous DMSO is recommended as it is hygroscopic.[1] |
| Corn Oil (with 10% DMSO) | ≥ 2.5 mg/mL (6.94 mM) | This formulation is suitable for in vivo studies.[1] |
| Water | Insoluble | Not recommended as a primary solvent. |
Stock Solution Preparation Table (in DMSO)
| Desired Stock Concentration | Mass of this compound for 1 mL | Mass of this compound for 5 mL | Mass of this compound for 10 mL |
| 1 mM | 0.36 mg | 1.80 mg | 3.60 mg |
| 5 mM | 1.80 mg | 9.01 mg | 18.01 mg |
| 10 mM | 3.60 mg | 18.01 mg | 36.03 mg |
| 50 mM | 18.01 mg | 90.07 mg | 180.15 mg |
Molecular Weight of this compound: 360.29 g/mol
Stability and Storage
Proper storage is critical to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Shelf Life | Notes |
| Solid Powder | -20°C | 3 years | Store in a dry, dark place.[11] |
| 4°C | 2 years | For shorter-term storage.[1] | |
| Stock Solution in DMSO | -80°C | 6 months | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | 1 month | Suitable for short-term storage.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 3.6 mg of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of fresh, anhydrous DMSO to the tube.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[1][11]
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol is designed to minimize the risk of precipitation when diluting the DMSO stock solution into aqueous cell culture media.
-
Pre-warm Media: Warm your complete cell culture medium (with serum, if applicable) to 37°C.
-
Intermediate Dilution (Recommended):
-
Prepare an intermediate dilution of your stock solution in pure DMSO. For example, dilute your 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
In a sterile tube, add the required volume of the intermediate DMSO solution to the pre-warmed medium while gently vortexing. For instance, adding 1 µL of 1 mM stock to 1 mL of medium yields a 1 µM final concentration with 0.1% DMSO.[8]
-
-
Direct Dilution (for lower concentrations):
-
While vigorously vortexing the pre-warmed medium, add the required volume of the high-concentration DMSO stock solution dropwise.[8]
-
-
Final Inspection: Visually inspect the final working solution for any signs of cloudiness or precipitation before adding it to your cells.
Protocol 3: Preparation of Formulation for In Vivo Administration (Subcutaneous)
A common formulation for in vivo studies involves a co-solvent system to improve the solubility of this compound.[1]
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Formulation:
-
In a sterile tube, add 900 µL of corn oil.
-
Add 100 µL of the 25 mg/mL DMSO stock solution to the corn oil. This creates a 10% DMSO in 90% corn oil formulation with a final this compound concentration of 2.5 mg/mL.[1]
-
-
Homogenization: Mix the solution thoroughly by vortexing or sonicating until it is a clear and uniform solution.
-
Administration: It is recommended to prepare this formulation fresh on the day of the experiment and use it immediately.
Troubleshooting and Visualization
Troubleshooting Workflow for Precipitation
If you encounter precipitation, follow this logical workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for addressing this compound precipitation.
In Vitro Experimental Workflow
This workflow illustrates the recommended procedure for preparing a working solution of this compound for cell-based assays to minimize precipitation.
Caption: Recommended workflow for preparing in vitro working solutions.
mGlu1 Receptor Signaling Pathway
This compound acts as a positive allosteric modulator on the mGlu1 receptor, which is coupled to the Gq signaling pathway.
Caption: Simplified mGlu1 receptor signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Positive allosteric modulators of metabotropic glutamate 1 receptor: characterization, mechanism of action, and binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Group I Metabotropic Glutamate Receptors and Interacting Partners: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamate Receptors (G Protein Family) [sigmaaldrich.com]
- 7. Ionotropic Glutamate Receptors: Regulation by G-Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 11. This compound | GluR | TargetMol [targetmol.com]
RO0711401 storage conditions long term
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage, handling, and use of RO0711401, a selective mGlu1 positive allosteric modulator.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
This compound powder is stable for extended periods when stored correctly. For optimal long-term stability, it is recommended to store the powder at -20°C, which should maintain its integrity for up to 3 years.[1][2] Storage at 4°C is also an option for shorter periods, with a shelf life of up to 2 years.[1][3]
Q2: How should I store stock solutions of this compound?
Once dissolved in a solvent such as DMSO, stock solutions of this compound should be stored frozen to maintain efficacy. Storage at -80°C is recommended for up to 6 months.[1] For shorter-term storage, -20°C is acceptable for up to 1 month.[1][4] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5]
Q3: What is the recommended solvent for dissolving this compound?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[2][4][6] It is soluble in DMSO at a concentration of 100 mg/mL (277.55 mM); sonication may be required to fully dissolve the compound.[1][2]
Q4: Can I use this compound in animal experiments?
Yes, this compound is orally active and can be used in animal experiments.[1][7] When preparing solutions for in vivo studies, it is important to note that while a DMSO stock solution is necessary, the final working solution may require dilution with hydrotropy agents like sodium carboxymethyl cellulose (B213188) (CMC-Na) or Tween 80 to ensure solubility and minimize toxicity.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve | Insufficient sonication or use of old DMSO. | Use freshly opened DMSO and sonicate the solution as recommended.[1][2] |
| Loss of compound activity in experiments | Improper storage of stock solution or repeated freeze-thaw cycles. | Aliquot stock solutions into single-use vials and store at -80°C. Avoid leaving the solution at room temperature for extended periods.[5] |
| Precipitation of compound in cell culture media | High concentration of DMSO in the final working solution. | Ensure the final concentration of DMSO in your cell culture media is low (typically <0.5%) to avoid both precipitation and cellular toxicity. |
Storage Conditions Summary
| Format | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[1][2] |
| 4°C | 2 years[1][3] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months[1] |
| -20°C | 1 month[1][4] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. Calculation: Volume (mL) = [Mass (mg) / 360.29 ( g/mol )] / 10 (mmol/L) * 1000 (mL/L)
-
Dissolution: Vortex the solution and sonicate if necessary until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -80°C for long-term storage.
Visualizations
Caption: Experimental workflow for this compound from receipt to experimental use.
Caption: Simplified mGlu1 receptor signaling pathway with the action of this compound.
References
troubleshooting RO0711401 experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RO0711401, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and orally active positive allosteric modulator (PAM) of the mGluR1 receptor with an EC50 of 56 nM.[1] As a PAM, it does not activate the mGluR1 receptor on its own but enhances the receptor's response to the endogenous agonist, glutamate. This modulation occurs at an allosteric site, a location on the receptor distinct from the glutamate binding site.
Q2: What are the common in vitro assays used to characterize this compound activity?
Common in vitro assays for mGluR1 PAMs like this compound include:
-
Calcium Mobilization Assays: mGluR1 is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium ([Ca2+]i).[2][3] Assays measuring changes in [Ca2+]i are a primary method to assess the potentiation effect of this compound in the presence of a glutamate receptor agonist.
-
Inositol (B14025) Monophosphate (IP1) Accumulation Assays (e.g., IP-One HTRF assay): Activation of the Gq pathway also leads to the accumulation of inositol phosphates. Measuring the accumulation of IP1, a downstream metabolite of IP3, provides a robust readout of mGluR1 activation.[4][5]
Q3: What are the recommended solvent and storage conditions for this compound?
For in vivo studies, a common solvent formulation is 10% DMSO and 90% Corn Oil. For in vitro assays, DMSO is a typical solvent. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.
Troubleshooting Experimental Variability
Experimental variability is a common challenge when working with allosteric modulators. The following guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent potentiation of the agonist response in vitro.
-
Possible Cause 1: Probe Dependence. The magnitude of potentiation by a PAM can depend on the specific orthosteric agonist used in the assay.[6] Different agonists may stabilize distinct receptor conformations, leading to varied cooperativity with the allosteric modulator.
-
Recommendation: If possible, use the endogenous agonist, glutamate. If using a synthetic agonist, be aware that the observed potentiation may not directly translate to the physiological setting. Consider testing this compound with multiple orthosteric agonists to characterize its probe dependence.
-
-
Possible Cause 2: Cell Line and Receptor Expression Levels. The level of mGluR1 expression in the chosen cell line can significantly impact the observed activity of this compound. High receptor expression levels can sometimes lead to constitutive receptor activity, which may alter the modulatory effects of a PAM.[7]
-
Recommendation: Characterize the mGluR1 expression level in your cell line. If encountering variability, consider using a cell line with expression levels that more closely mimic the physiological system of interest.
-
-
Possible Cause 3: Assay Buffer Composition. The concentration of extracellular ions, particularly calcium, can modulate the activity of mGluR1.[8] Variations in the composition of your assay buffer could contribute to inconsistent results.
-
Recommendation: Ensure consistent and well-documented preparation of all assay buffers. Use high-purity reagents and water.
-
Issue 2: Discrepancy between results from different assay formats (e.g., calcium mobilization vs. IP1 accumulation).
-
Possible Cause: Biased Allosterism. this compound, like other allosteric modulators, may exhibit biased agonism, meaning it could preferentially enhance one signaling pathway over another (e.g., G-protein-dependent vs. β-arrestin-dependent pathways).[9] A calcium mobilization assay primarily measures Gq-pathway activation, while other pathways might also be modulated.
-
Recommendation: To obtain a comprehensive understanding of this compound's functional profile, consider employing multiple assay formats that capture different aspects of mGluR1 signaling, such as assays for ERK phosphorylation (β-arrestin pathway).
-
Issue 3: Diminished or no effect of this compound in vivo.
-
Possible Cause 1: Poor Compound Solubility or Stability in Formulation. If this compound precipitates out of the vehicle, its bioavailability will be significantly reduced.
-
Recommendation: Prepare the formulation immediately before administration. Visually inspect the solution for any precipitation. Sonication may be used to aid dissolution. For longer-term studies, the stability of this compound in the chosen vehicle should be validated.
-
-
Possible Cause 2: Inappropriate Dosing or Administration Route. The efficacy of this compound in vivo is dependent on achieving sufficient exposure at the target site.
-
Recommendation: Refer to published studies for appropriate dosing ranges and administration routes.[1] Pharmacokinetic studies may be necessary to determine the optimal dosing regimen for your specific animal model and experimental paradigm.
-
Data Presentation
Table 1: Illustrative Example of Probe Dependence for an mGluR1 PAM
| Orthosteric Agonist | Agonist EC50 (nM) | Agonist EC50 + PAM (nM) | Fold Shift |
| Glutamate | 150 | 30 | 5.0 |
| Quisqualate | 50 | 25 | 2.0 |
| DHPG | 200 | 150 | 1.3 |
This table illustrates the concept of probe dependence, where the magnitude of the leftward shift in the agonist's EC50 value varies depending on the orthosteric agonist used.
Experimental Protocols
1. In Vitro Calcium Mobilization Assay
This protocol provides a general framework for assessing the potentiation of an orthosteric agonist-induced calcium response by this compound in a cell line expressing mGluR1.
-
Cell Culture: Plate HEK293 cells stably expressing rat mGluR1 in black-walled, clear-bottomed 384-well plates at a density of 15,000-20,000 cells per well in assay medium (e.g., DMEM with 10% dialyzed FBS, 20 mM HEPES, and 1 mM sodium pyruvate) and incubate overnight.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of the orthosteric agonist (e.g., glutamate) at a concentration that elicits a submaximal response (e.g., EC20).
-
Using a fluorescent imaging plate reader (e.g., FLIPR or FDSS), add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 2.5-5 minutes).
-
Add the EC20 concentration of the orthosteric agonist to the wells.
-
-
Data Acquisition and Analysis: Monitor the change in fluorescence intensity over time. The potentiation effect of this compound is determined by the increase in the agonist-induced calcium response in the presence of the modulator compared to the agonist alone.
2. In Vitro IP-One HTRF Assay
This protocol outlines the general steps for measuring inositol monophosphate (IP1) accumulation as a readout of mGluR1 activation.
-
Cell Stimulation:
-
Plate cells expressing mGluR1 in a suitable format (e.g., 384-well plate) and incubate.
-
Add varying concentrations of this compound, followed by a submaximal concentration of an orthosteric agonist.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes) in the presence of LiCl to prevent IP1 degradation.[5]
-
-
Lysis and Detection:
-
Lyse the cells.
-
Add the HTRF detection reagents (IP1-d2 conjugate and anti-IP1-cryptate antibody).[4]
-
Incubate to allow for the competitive binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis: Read the plate on an HTRF-compatible reader. The HTRF signal is inversely proportional to the concentration of IP1 produced by the cells.
Visualizations
Caption: mGluR1 Signaling Pathway modulated by this compound.
Caption: Troubleshooting workflow for this compound experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabotropic glutamate receptor 1-mediated calcium mobilization in the neonatal hippocampal marginal zone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mGluR1/5 subtype-specific calcium signalling and induction of long-term potentiation in rat hippocampal oriens/alveus interneurones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extracellular Calcium Modulates Actions of Orthosteric and Allosteric Ligands on Metabotropic Glutamate Receptor 1α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing RO0711401 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RO0711401 in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of this compound concentrations for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1] It does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate.[2] This potentiation occurs by binding to a site on the receptor distinct from the glutamate binding site, leading to an increase in the potency and maximal efficacy of glutamate.[2]
Q2: What is a typical effective concentration range for this compound in cell culture?
A2: The effective concentration of this compound can vary significantly depending on the cell line, the expression level of mGluR1, and the specific assay being performed. While an EC50 of 56 nM has been reported, this is a general guideline.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. A starting point for such an experiment could range from 1 nM to 10 µM.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[3] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in 100% DMSO. It is recommended to sonicate the solution to ensure it is fully dissolved.[4] Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] When preparing working solutions, dilute the DMSO stock directly into your cell culture medium. Ensure the final DMSO concentration in your culture does not exceed a level that is toxic to your cells, typically recommended to be at or below 0.1% to 0.5%.[5]
Q4: What are the downstream signaling pathways activated by mGluR1?
A4: mGluR1 is primarily coupled to Gq/11 G-proteins.[6] Upon activation, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6] These events can initiate a cascade of downstream signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs).[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound. | Low or no expression of mGluR1 in the cell line. | Verify mGluR1 expression using techniques like Western blot, qPCR, or immunocytochemistry. Consider using a cell line known to express mGluR1 (e.g., HEK293 or CHO cells transfected with mGluR1). |
| Suboptimal concentration of this compound. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 100 µM) to determine the optimal concentration. | |
| Insufficient concentration of glutamate in the culture medium. | As a PAM, this compound requires the presence of an agonist. Ensure your assay buffer or cell culture medium contains an appropriate concentration of glutamate or co-administer a known mGluR1 agonist. | |
| Degraded this compound stock solution. | Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles of the stock solution by storing it in aliquots. | |
| High background signal or cell death. | Cytotoxicity of this compound at high concentrations. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of this compound for your cell line. |
| High concentration of DMSO in the final culture medium. | Ensure the final DMSO concentration is within the tolerated range for your cells (typically ≤ 0.5%).[5] Prepare a vehicle control with the same final DMSO concentration to assess its effect. | |
| Off-target effects of this compound. | While this compound is selective for mGluR1, off-target effects at high concentrations cannot be entirely ruled out.[7][8] If possible, use a negative control cell line that does not express mGluR1 to assess for off-target effects. | |
| Inconsistent or variable results. | Inconsistent cell seeding density. | Ensure uniform cell seeding across all wells of your assay plate. |
| Variability in incubation times. | Maintain consistent incubation times for drug treatment and subsequent assay steps. | |
| Precipitation of this compound in the culture medium. | When diluting the DMSO stock, add it to the medium with gentle mixing.[9] If precipitation is observed, consider preparing an intermediate dilution in a serum-free medium before adding to the final culture. |
Experimental Protocols & Data
Data Presentation
Table 1: Recommended Starting Concentrations for this compound Optimization
| Cell Line | Assay Type | Recommended Starting Concentration Range |
| HEK293 (mGluR1 expressing) | Intracellular Calcium Mobilization | 1 nM - 10 µM |
| CHO (mGluR1 expressing) | cAMP Accumulation | 1 nM - 10 µM |
| Primary Neuronal Cultures | Neurite Outgrowth | 10 nM - 10 µM |
Table 2: Solubility and Storage of this compound
| Solvent | Maximum Solubility | Stock Solution Storage |
| DMSO | ≥ 100 mg/mL (277.55 mM)[3][4] | -20°C for up to 1 month, -80°C for up to 6 months[3] |
Detailed Methodologies
Protocol 1: Determining the Optimal Concentration of this compound using an Intracellular Calcium Assay
This protocol describes how to determine the dose-dependent effect of this compound on intracellular calcium levels in mGluR1-expressing cells (e.g., HEK293-mGluR1).
Materials:
-
HEK293 cells stably expressing mGluR1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
mGluR1 agonist (e.g., L-Quisqualic acid or (S)-3,5-DHPG)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Seeding: Seed HEK293-mGluR1 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBS.
-
Remove the culture medium from the cells and wash once with HBS.
-
Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock in HBS to achieve a range of final desired concentrations (e.g., 1 nM to 10 µM). Also, prepare a vehicle control (DMSO in HBS at the highest final concentration used).
-
Prepare a solution of an mGluR1 agonist at a concentration that elicits a submaximal response (e.g., EC20).
-
-
Assay Measurement:
-
Wash the cells twice with HBS to remove excess dye.
-
Add 100 µL of HBS to each well.
-
Place the plate in a fluorescence plate reader and set the appropriate excitation and emission wavelengths for your chosen dye.
-
Record a baseline fluorescence reading for approximately 20-30 seconds.
-
Inject the this compound dilutions (or vehicle) into the wells and continue recording.
-
After a pre-incubation period with this compound (e.g., 5-15 minutes), inject the mGluR1 agonist and continue recording the fluorescence signal for at least 2-3 minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is to determine the potential cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest (e.g., CHO, HEK293)
-
Cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach and grow for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
-
Visualizations
Caption: mGluR1 Signaling Pathway.
Caption: Experimental Workflow for this compound Optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative high-throughput assay to measure MC4R-induced intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
potential off-target effects of RO0711401
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of RO0711401, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective and orally active positive allosteric modulator of the mGlu1 receptor, with an EC50 of 56 nM.[1][2] It does not directly activate the mGlu1 receptor on its own but potentiates the receptor's response to the endogenous agonist, glutamate.[3] This potentiation leads to an increase in intracellular calcium signaling and modulates synaptic strength, which is crucial for processes like long-term potentiation (LTP) involved in learning and memory.[2][3]
Q2: What is the known selectivity profile of this compound?
A2: this compound is reported to be a selective modulator of the mGlu1 receptor.[1][2] Studies have shown that it does not affect the function of other metabotropic glutamate receptors, such as group II mGlu receptors.[3] Furthermore, in a study involving mGlu1-deficient crv4 mice, which exhibit severe ataxia, a single injection of this compound did not improve motor performance, unlike the positive effect observed in wild-type mice.[4] This lack of effect in the absence of the mGlu1 receptor strongly suggests that the therapeutic effects of this compound are mediated by its on-target activity.[4]
Q3: Are there any known off-target effects of this compound?
A3: Based on the available preclinical data, significant off-target effects of this compound have not been reported. Its mechanism as a positive allosteric modulator, which requires the presence of the endogenous ligand for its action, contributes to its specificity. The compound's activity appears to be dependent on the expression of the mGlu1 receptor.[3][4] However, as with any small molecule, the potential for off-target interactions cannot be entirely excluded without comprehensive screening against a broad panel of receptors and enzymes. Researchers should always include appropriate controls in their experiments to monitor for potential unexpected effects.
Troubleshooting Guides
This section provides guidance for researchers who encounter unexpected results or suspect potential off-target effects during their experiments with this compound.
Issue: Unexpected Phenotype or Cellular Response Observed
If you observe a cellular response or phenotype that is inconsistent with the known function of mGlu1 receptor potentiation, it is prudent to investigate the possibility of off-target effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for investigating unexpected experimental results with this compound.
Experimental Protocol: Radioligand Binding Assay to Assess Off-Target Binding
This protocol provides a general framework for screening this compound against a panel of receptors to identify potential off-target binding.
Objective: To determine if this compound displaces the binding of known radiolabeled ligands to a panel of selected receptors.
Materials:
-
This compound
-
Membrane preparations from cells expressing the receptors of interest
-
Appropriate radiolabeled ligands for each receptor
-
Non-labeled reference compounds for each receptor (for positive control)
-
Binding buffer specific to each receptor assay
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound to achieve a range of final assay concentrations (e.g., 1 nM to 100 µM).
-
Prepare working solutions of radiolabeled ligands and reference compounds in the appropriate binding buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Binding buffer
-
Membrane preparation
-
This compound at various concentrations (or vehicle for total binding, or a saturating concentration of a non-labeled reference compound for non-specific binding).
-
Radiolabeled ligand at a concentration typically at or below its Kd.
-
-
-
Incubation:
-
Incubate the plates at a specific temperature and for a duration optimized for each receptor-ligand pair to allow binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Detection:
-
Allow the filters to dry.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of radioligand binding by this compound at each concentration.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
If significant inhibition is observed, determine the IC50 value.
-
Data Presentation:
| Target Receptor | Radioligand | This compound IC50 (µM) |
| Receptor X | [³H]-Ligand Y | > 100 |
| Receptor Z | [¹²⁵I]-Ligand A | > 100 |
Signaling Pathway of this compound (On-Target Effect):
Caption: Signaling pathway of the mGlu1 receptor potentiated by this compound.
References
RO0711401 steep structure-activity relationship challenges
Welcome to the technical support center for RO0711401 and its analogs. This resource is designed for researchers, scientists, and drug development professionals working with this series of mGlu1 positive allosteric modulators (PAMs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, in vitro screening, and structure-activity relationship (SAR) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its structure-activity relationship (SAR) considered "steep"?
A1: this compound is a selective and orally active positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1), with a reported EC50 of 56 nM.[1] A "steep" SAR means that even minor structural modifications to the this compound scaffold often lead to a dramatic loss of activity. This phenomenon presents a significant challenge for lead optimization, as medicinal chemists have a very narrow window of allowed structural changes to improve properties like potency, selectivity, and pharmacokinetic profiles. For the this compound scaffold, it has been reported that only approximately 6 out of 200 synthesized analogs displayed any mGlu1 PAM activity, highlighting the unforgiving nature of its SAR.[2]
Q2: What is the mechanism of action for this compound?
A2: this compound functions as a positive allosteric modulator. This means it does not directly activate the mGlu1 receptor on its own but enhances the receptor's response to the endogenous agonist, glutamate. It binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site). This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate, thereby potentiating the downstream signaling cascade, which typically involves an increase in intracellular calcium.
Q3: What are the known therapeutic potentials for mGlu1 PAMs like this compound?
A3: Preclinical studies suggest that mGlu1 PAMs could be beneficial for a range of neurological and psychiatric disorders. For instance, this compound has been shown to improve motor performance in animal models, suggesting potential applications in conditions like autoimmune encephalomyelitis.[1] There is also interest in their potential for treating schizophrenia and other CNS disorders.
Troubleshooting Guides
Analog Synthesis and Purification
Problem 1: Difficulty in purifying final xanthene carboxamide products.
-
Question: My final compounds in the this compound series are difficult to purify, showing persistent impurities by LC/MS and NMR. What are some common issues and solutions?
-
Answer:
-
Incomplete Amide Coupling: The amide bond formation between the xanthene-9-carboxylic acid and the amine (e.g., 2-amino-4-(trifluoromethyl)oxazole) can sometimes be sluggish. Ensure your coupling reagents are fresh and the reaction is run under strictly anhydrous conditions. Consider using a different coupling reagent (e.g., HATU, COMU) or adding a catalyst like DMAP. Monitoring the reaction by TLC or LC/MS is crucial to ensure it goes to completion.
-
Side Reactions of the Xanthene Core: The xanthene core can be susceptible to oxidation or other side reactions under harsh conditions. Avoid strong acids or bases and elevated temperatures for prolonged periods.
-
Purification Strategy: These compounds can be challenging to purify by standard silica (B1680970) gel chromatography due to their polarity and potential for tailing. Consider using a gradient elution with a small amount of a modifier like triethylamine (B128534) or acetic acid in your solvent system to improve peak shape. Reverse-phase HPLC is often a more effective final purification step for obtaining highly pure material.
-
Problem 2: My synthesized analogs are inactive in the mGlu1 PAM assay.
-
Question: I have synthesized several analogs of this compound with minor modifications, but they are all inactive. Is this expected?
-
Answer: Yes, this is a known characteristic of the steep SAR of the this compound scaffold.[2] Very subtle changes to the structure can lead to a complete loss of activity. It is crucial to be systematic in your analog design. Focus on one part of the molecule at a time and make conservative changes. For example, explore different substituents on the oxazole (B20620) ring or subtle modifications to the xanthene core. It is also highly recommended to re-synthesize and test this compound as a positive control to ensure your assay is performing correctly.
In Vitro Assays: Calcium Mobilization (FLIPR)
Problem 3: High variability or low signal-to-noise in the calcium flux assay.
-
Question: My FLIPR assay results for mGlu1 PAMs are inconsistent, with high well-to-well variability and a poor signal window. How can I optimize the assay?
-
Answer:
-
Cell Health and Density: Ensure your cells (e.g., HEK293 or CHO cells stably expressing mGlu1) are healthy and plated at an optimal density. Over-confluent or under-confluent cells will give suboptimal responses. Perform a cell density titration to find the optimal number of cells per well.
-
Dye Loading: Inconsistent dye loading is a common source of variability. Ensure the dye loading buffer is at the correct pH and temperature. The incubation time for dye loading should also be optimized (typically 30-60 minutes at 37°C).
-
Compound Solubility: Poorly soluble compounds can precipitate in the assay buffer, leading to inconsistent results and potential false negatives. This compound and its analogs can have low aqueous solubility.[3] It is recommended to prepare stock solutions in 100% DMSO and then dilute them in assay buffer, ensuring the final DMSO concentration is consistent across all wells and typically below 0.5%. Sonication of the stock solution may be beneficial.[3]
-
Glutamate Concentration: As a PAM, the activity of this compound is dependent on the presence of an orthosteric agonist. The concentration of glutamate used in the assay is critical. An EC20 concentration of glutamate is typically used to provide a sufficient window to observe potentiation.
-
Problem 4: Suspected false positives or negatives.
-
Question: I am getting unexpected results in my screen. How can I identify and mitigate assay artifacts?
-
Answer:
-
Fluorescent Compounds: Test compounds that are themselves fluorescent can interfere with the assay. Always run a "compound alone" plate where no cells are present to check for intrinsic fluorescence.
-
Cytotoxicity: At higher concentrations, some compounds may be cytotoxic, leading to a decrease in signal that could be misinterpreted as antagonism or a lack of PAM activity. Perform a cell viability assay in parallel with your functional screen.
-
Off-Target Effects: Your compounds may be acting on other cellular targets that modulate intracellular calcium. To confirm that the observed activity is mGlu1-dependent, test your compounds on the parental cell line that does not express the mGlu1 receptor. No activity should be observed in these cells.
-
Data Presentation
Structure-Activity Relationship (SAR) Data for this compound Analogs
The following table summarizes the SAR for key analogs of this compound, illustrating the steepness of the relationship.
| Compound ID | R Group (on heterocycle) | Heterocycle | mGlu1 PAM Potency (EC50, nM) | Fold-Shift in Glutamate EC50 (at 10 µM) |
| This compound | 4-CF3 | Oxazole | 56 | ~5 |
| Analog 1 | 4-Methyl | Thiazole | ~150-200 | ~5 |
| Analog 2 | 4-Ethyl | Thiazole | ~150-200 | ~5 |
| ~200 Other Analogs | Various | Various | >10,000 | Inactive |
Data is compiled from publicly available literature.[2]
Experimental Protocols
Key Experiment: In Vitro Calcium Mobilization Assay using FLIPR
This protocol provides a general framework for assessing the mGlu1 PAM activity of test compounds.
1. Cell Culture and Plating:
- Culture HEK293 or CHO cells stably expressing the human or rat mGlu1 receptor in appropriate media.
- The day before the assay, plate the cells into black-walled, clear-bottom 384-well plates at a pre-optimized density to achieve a confluent monolayer on the day of the experiment.
2. Compound Plate Preparation:
- Prepare serial dilutions of test compounds in 100% DMSO.
- Transfer the DMSO dilutions to an intermediate plate and dilute with assay buffer (e.g., HBSS with 20 mM HEPES) to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.
3. Dye Loading:
- Prepare the calcium-sensitive dye solution (e.g., Fluo-4 AM) in assay buffer according to the manufacturer's instructions.
- Remove the cell culture medium from the cell plate and add the dye solution to each well.
- Incubate the plate at 37°C for 30-60 minutes in the dark.
4. FLIPR Assay:
- Set the FLIPR instrument to the appropriate excitation and emission wavelengths for the chosen dye.
- Program a two-addition protocol:
- First addition: Add the test compounds from the compound plate to the cell plate. Incubate for a pre-determined time (e.g., 2-15 minutes) to allow the compound to interact with the receptor.
- Second addition: Add an EC20 concentration of glutamate to all wells to stimulate the receptor.
- Measure the fluorescence intensity before and after each addition. The increase in fluorescence corresponds to an increase in intracellular calcium.
5. Data Analysis:
- The PAM activity is quantified by the leftward shift in the glutamate concentration-response curve in the presence of the test compound.
- Calculate the EC50 values for the test compounds based on their potentiation of the glutamate response.
Visualizations
Signaling Pathway of mGlu1 Receptor Activation
Caption: Simplified signaling cascade of the mGlu1 receptor.
Experimental Workflow for mGlu1 PAM Screening
Caption: High-level workflow for screening mGlu1 PAMs.
Logical Relationship of Steep SAR Challenges
References
Technical Support Center: Enhancing CNS Penetration of RO0711401
Welcome to the technical support center for researchers working with RO0711401. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the central nervous system (CNS) penetration of this selective mGlu1 positive allosteric modulator (PAM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is improving its CNS penetration a research focus?
A1: this compound is a selective and orally active positive allosteric modulator of the metabotropic glutamate (B1630785) receptor 1 (mGlu1), with an EC50 of 56 nM.[1][2][3][4] It has demonstrated therapeutic potential in preclinical models of neurological disorders such as spinocerebellar ataxia type 1 and absence epilepsy.[1] However, studies have indicated that this compound has modest CNS penetration (a brain-to-plasma concentration ratio, Kp, of 0.29) and a short half-life in rats.[5] Enhancing its ability to cross the blood-brain barrier (BBB) is crucial for improving its efficacy in treating CNS disorders. Research efforts have focused on developing analogs with better CNS exposure.[5][6][7][8]
Q2: What are the primary obstacles limiting the CNS penetration of small molecules like this compound?
A2: The primary obstacles are the physiological and biochemical properties of the blood-brain barrier (BBB). These include:
-
Tight Junctions: These complex protein structures between endothelial cells of the BBB severely restrict the passive diffusion of substances from the bloodstream into the brain.
-
Efflux Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are highly expressed at the BBB.[9][10][11] These transporters actively pump a wide range of xenobiotics, including many small molecule drugs, back into the bloodstream, limiting their brain accumulation.
-
Physicochemical Properties of the Drug: Factors such as high molecular weight, low lipophilicity, a high number of hydrogen bond donors, and the presence of acidic functional groups can all hinder a molecule's ability to passively diffuse across the lipid membranes of the BBB endothelial cells.[12]
Q3: What are the general strategies to improve the CNS penetration of a compound like this compound?
A3: Broadly, the strategies can be divided into two main categories:
-
Medicinal Chemistry Approaches: This involves structurally modifying the this compound scaffold to optimize its physicochemical properties for better BBB permeability.[13][14] This could include increasing lipophilicity, reducing molecular size, or modifying functional groups to decrease recognition by efflux transporters.[10]
-
Drug Delivery and Formulation Strategies: This involves utilizing a carrier system to transport this compound across the BBB.[15] Examples include encapsulation in nanoparticles or liposomes, or conjugation to molecules that can hijack endogenous transport systems, such as receptor-mediated transcytosis via the transferrin receptor.[9][16][17]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments.
Problem 1: Inconsistent or low brain-to-plasma (Kp) ratios for this compound or its analogs in vivo.
-
Possible Cause 1: P-glycoprotein (P-gp) mediated efflux. this compound or its analogs may be substrates for P-gp or other efflux transporters at the BBB.
-
Troubleshooting Tip: Conduct an in vivo study where the compound is co-administered with a known P-gp inhibitor, such as elacridar (B1662867) or tariquidar.[18] A significant increase in the Kp value in the presence of the inhibitor would confirm that the compound is a P-gp substrate.
-
-
Possible Cause 2: Rapid metabolism. The compound may be rapidly metabolized in the liver or periphery, leading to low plasma concentrations and consequently low brain concentrations.
-
Troubleshooting Tip: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the compound's metabolic fate. If metabolism is high, consider structural modifications to block metabolic hotspots.
-
-
Possible Cause 3: High plasma protein binding. Extensive binding to plasma proteins like albumin can reduce the free fraction of the drug available to cross the BBB.
-
Troubleshooting Tip: Measure the plasma protein binding of your compound using techniques like equilibrium dialysis. While high binding is a challenge, improving other properties like lipophilicity can sometimes help to offset this.
-
Problem 2: Poor correlation between in vitro BBB permeability and in vivo CNS penetration.
-
Possible Cause 1: In vitro model limitations. Simple in vitro models, like a monolayer of endothelial cells, may not fully recapitulate the complexity of the in vivo BBB, which includes pericytes, astrocytes, and active efflux systems.[19][20][21]
-
Troubleshooting Tip: Utilize more advanced in vitro models, such as co-culture systems (e.g., endothelial cells with astrocytes) or dynamic microfluidic "BBB-on-a-chip" models that incorporate shear stress.[20] Also, ensure your chosen cell line expresses relevant transporters.
-
-
Possible Cause 2: Lack of efflux transporter consideration in the in vitro model. If the in vitro model does not adequately express key efflux transporters like P-gp, it may overestimate BBB penetration for compounds that are P-gp substrates.
-
Troubleshooting Tip: Use cell lines that are known to express high levels of P-gp, such as MDCK-MDR1 cells, for permeability assays.[22] Compare the permeability in the presence and absence of a P-gp inhibitor to determine the efflux ratio.
-
Data Presentation
Table 1: Physicochemical Properties and CNS Penetration of this compound and Analogs
| Compound | mGlu1 EC50 (nM) | Molecular Weight (Da) | cLogP | Kp (Brain/Plasma Ratio) | Reference |
| This compound | 56 | 360.29 | 3.5 | 0.29 | [2][5] |
| Analog 1 (Thiazole derivative) | ~150 | - | - | 1.01 | [6] |
| Analog 2 (Thiazole derivative) | ~150 | - | - | 1.19 | [6] |
| VU0486321 Analog (17e) | 31.8 | - | - | 1.02 | [5][8] |
Table 2: Comparison of Experimental Models for Assessing CNS Penetration
| Model Type | Model Example | Key Parameters Measured | Advantages | Disadvantages |
| In Silico | MPO Score, cLogBB | Predicted BBB permeability | High throughput, low cost | Predictive accuracy can be limited |
| In Vitro | bEnd.3, Caco-2, MDCK-MDR1 cells | Apparent permeability (Papp), Efflux Ratio (ER) | High throughput, mechanistic insights | May not fully replicate in vivo complexity |
| In Vivo | Mouse/Rat studies | Brain-to-plasma ratio (Kp), Brain Uptake Index (BUI) | Physiologically relevant, gold standard | Lower throughput, higher cost and ethical considerations |
Experimental Protocols
Protocol 1: In Vitro Assessment of BBB Permeability using a Transwell Assay
-
Cell Culture: Culture a monolayer of brain endothelial cells (e.g., bEnd.3) or MDCK-MDR1 cells on the microporous membrane of a Transwell insert until a confluent monolayer is formed.[19][23]
-
Barrier Integrity Check: Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.[20]
-
Permeability Assay:
-
Add the test compound (this compound or an analog) to the apical (luminal) chamber.
-
At various time points, collect samples from the basolateral (abluminal) chamber.
-
To determine the efflux ratio, perform the experiment in the reverse direction (basolateral to apical) and also in the presence and absence of a P-gp inhibitor.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
Protocol 2: In Vivo Assessment of Brain Penetration in Mice
-
Animal Model: Use adult male C57BL/6 mice.
-
Compound Administration: Administer this compound or its analog to the mice via an appropriate route (e.g., intravenous or oral).[24]
-
Sample Collection: At a predetermined time point (e.g., 1 hour post-dose), collect blood samples via cardiac puncture and immediately perfuse the brain with saline to remove residual blood.
-
Tissue Processing:
-
Centrifuge the blood to obtain plasma.
-
Homogenize the brain tissue.
-
-
Quantification: Determine the concentration of the compound in the plasma and brain homogenate using LC-MS/MS.
-
Calculation: Calculate the brain-to-plasma concentration ratio (Kp) by dividing the concentration of the compound in the brain by its concentration in the plasma.[24]
Mandatory Visualizations
Caption: Experimental workflow for assessing CNS penetration of this compound analogs.
Caption: Diagram illustrating P-glycoprotein mediated efflux of this compound at the BBB.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scispace.com [scispace.com]
- 6. Re-exploration of the mGlu₁ PAM Ro 07-11401 scaffold: Discovery of analogs with improved CNS penetration despite steep SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Novel, CNS Penetrant Positive Allosteric Modulators for the Metabotropic Glutamate Receptor Subtype 1 (mGlu1), Based on an N-(3-Chloro-4-(1,3-dioxoisoindolin-2-yl)phenyl)-3-methylfuran-2-carboxamide Scaffold, That Potentiate Wild Type and Mutant mGlu1 Receptors Found in Schizophrenics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Target-Agnostic P-Glycoprotein Assessment Yields Strategies to Evade Efflux, Leading to a BRAF Inhibitor with Intracranial Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selecting good 'drug-like' properties to optimize small molecule blood-brain barrier penetration [sciencex.com]
- 13. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potential Pathways for CNS Drug Delivery Across the Blood-Cerebrospinal Fluid Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Blood-Brain Barrier: A Double-Edged Sword in Neurology [biocytogen.jp]
- 18. Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 21. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective [mdpi.com]
- 22. Current in vitro and in silico models of blood-brain barrier penetration: a practical view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RO0711401 Formulation for Oral Gavage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the formulation of RO0711401 for oral gavage administration. The following information addresses common challenges and provides clear, actionable protocols and troubleshooting advice for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the relevant physicochemical properties of this compound for formulation?
A2: this compound is a solid, white to off-white compound.[1] Key properties relevant to its formulation are summarized in the table below. Its high solubility in DMSO and poor aqueous solubility are critical factors to consider for developing an oral gavage formulation.[1][2]
Q2: Is this compound orally active?
A2: Yes, this compound is described as an orally active positive allosteric modulator of the mGlu1 receptor.[1]
Q3: What is a recommended starting vehicle for the oral gavage of this compound?
A3: Given that this compound is soluble in DMSO but likely has poor water solubility, a common approach for such compounds is to use a co-solvent system.[1][2][3] A widely used vehicle for poorly soluble compounds in preclinical studies involves a combination of a solvent, a surfactant, and an aqueous component. A recommended starting formulation would be a mixture of DMSO, Tween-80, and sterile water or saline.
Q4: Why is a multi-component vehicle necessary?
A4: Multi-component vehicles are often required for compounds that are not readily soluble in water.[3][4] In the proposed formulation, DMSO acts as a solubilizing agent, Tween-80 as a surfactant to aid in dispersion and prevent precipitation upon dilution in the gastrointestinal tract, and water/saline as the bulk vehicle.[4][5]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 360.29 g/mol | [1][2] |
| Formula | C18H11F3N2O3 | [1][2] |
| CAS Number | 714971-87-6 | [1] |
| Appearance | Solid, White to off-white | [1] |
| Solubility | ||
| In DMSO | 100 mg/mL (277.55 mM) | [1][2] |
| Aqueous Solubility | Not explicitly stated, but implied to be low | |
| Storage | ||
| Powder | -20°C for 3 years | [1] |
| In Solvent | -80°C for 6 months | [1] |
Experimental Protocols
Recommended Protocol for a 1 mg/mL this compound Formulation
This protocol provides a starting point for formulating this compound for oral gavage. The final concentrations of excipients may need to be optimized based on the required dose and stability of the formulation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Tween-80 (Polysorbate 80)
-
Sterile water or 0.9% saline
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the Vehicle:
-
In a sterile conical tube, prepare the vehicle by combining the components. A common starting ratio for similar compounds is 10% DMSO, 10% Tween-80, and 80% sterile water/saline (v/v/v).
-
For example, to prepare 10 mL of vehicle, add 1 mL of DMSO and 1 mL of Tween-80 to 8 a mL of sterile water/saline.
-
Vortex thoroughly to ensure the components are well mixed.
-
-
Prepare the this compound Formulation:
-
Weigh the required amount of this compound powder. For a 1 mg/mL solution, you will need 10 mg for a final volume of 10 mL.
-
Add the this compound powder to a sterile conical tube.
-
Add the DMSO component of your final volume first (e.g., 1 mL for a 10 mL final volume). Vortex until the powder is completely dissolved. Sonication can be used to aid dissolution.[2]
-
Add the Tween-80 component (e.g., 1 mL) and vortex.
-
Gradually add the sterile water or saline to reach the final desired volume (e.g., add 8 mL). Vortex thoroughly between additions to maintain a homogenous solution/suspension.
-
-
Administration:
-
Before each administration, vortex the formulation to ensure homogeneity.
-
Use an appropriately sized gavage needle for the animal model.
-
Administer the formulation slowly to prevent aspiration.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation During Formulation | Incorrect order of solvent addition or insufficient mixing. | Always dissolve this compound in DMSO first before adding other components. Ensure thorough vortexing at each step. Gentle warming may aid dissolution, but allow the solution to cool to room temperature before administration. |
| Precipitation After a Short Period | The formulation is not stable at the prepared concentration. | Try adjusting the ratio of the vehicle components. Increasing the proportion of DMSO or Tween-80 may improve stability. Alternatively, prepare the formulation fresh before each use. |
| Difficulty in Administering Due to Viscosity | High concentration of formulating agents like Tween-80. | Reduce the percentage of Tween-80 in the vehicle. However, be aware that this may affect the stability of the formulation. A slight, validated dilution might also be considered. |
| Inconsistent Dosing | Inhomogeneous formulation. | Ensure the formulation is thoroughly mixed by vortexing immediately before drawing each dose.[6] |
| Animal Distress During Gavage | Improper gavage technique or irritation from the formulation. | Ensure personnel are well-trained in oral gavage techniques.[6][7] Use a flexible gavage needle of the appropriate size. If irritation is suspected, consider alternative, well-tolerated vehicles, which may require re-validation. |
| High Variability in Experimental Results | Inconsistent formulation preparation or administration. | Standardize the formulation protocol and ensure all personnel adhere to it. Prepare a single batch of vehicle for the entire study to minimize variability.[6] |
Visualizations
Caption: Workflow for preparing the this compound oral gavage formulation.
Caption: Decision tree for troubleshooting common formulation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GluR | TargetMol [targetmol.com]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. future4200.com [future4200.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: RO0711401 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RO0711401, a selective positive allosteric modulator (PAM) of the mGlu1 receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and orally active positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1).[1] As a PAM, it does not directly activate the mGlu1 receptor on its own in most experimental systems. Instead, it binds to a topographically distinct site on the receptor, enhancing the receptor's response to an orthosteric agonist like glutamate. This potentiation can manifest as an increase in the agonist's potency (a leftward shift in the dose-response curve) and/or an increase in its maximum efficacy.
Q2: What is the reported EC50 for this compound?
A2: The reported half-maximal effective concentration (EC50) for this compound is 56 nM.[1] It is important to note that this value can vary depending on the experimental conditions, such as the cell line used, the concentration of the orthosteric agonist, and the specific signaling pathway being measured.
Q3: I am observing a response with this compound alone, without adding an orthosteric agonist. Is this expected?
A3: This phenomenon, known as "ago-PAM" activity, can occur under certain conditions. In systems with high levels of mGlu1 receptor expression or significant constitutive (basal) receptor activity, a PAM like this compound can sometimes elicit a response in the absence of an exogenous agonist. If this is not the desired effect, consider using a cell line with lower, more physiologically relevant receptor expression levels.
Q4: How does the choice of orthosteric agonist affect the dose-response curve of this compound?
A4: The observed potency and efficacy of this compound can be highly dependent on the orthosteric agonist used in the assay. The degree of cooperativity between the PAM and the orthosteric ligand can vary. It is recommended to use a sub-maximal concentration (e.g., EC20) of the orthosteric agonist to achieve a suitable assay window for observing potentiation.
Q5: What are the recommended storage conditions for this compound?
A5: For long-term storage, it is recommended to store this compound as a solid at -20°C for up to one month or at -80°C for up to six months.[1] Stock solutions should also be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider reverse pipetting for viscous solutions. Avoid using the outer wells of the plate or fill them with a buffer to minimize evaporation. |
| Inconsistent EC50 values between experiments | Variation in cell passage number, cell health, concentration of orthosteric agonist, or incubation times. | Use cells within a consistent passage number range and ensure they are in a logarithmic growth phase. Prepare fresh dilutions of the orthosteric agonist for each experiment and maintain consistent incubation times. |
| Shallow or steep slope of the dose-response curve | The Hill slope provides insight into the binding characteristics. A shallow slope might indicate negative cooperativity or complex binding interactions. A steep slope could suggest positive cooperativity or an artifact of the assay. | Ensure thorough mixing of all reagents. Review the data analysis model to ensure it is appropriate for the observed response. Consider the possibility of off-target effects at higher concentrations. |
| Incomplete dose-response curve (does not reach a plateau) | The concentration range of this compound may be too narrow, or the compound may have solubility issues at higher concentrations. | Widen the range of concentrations tested. Visually inspect the wells with the highest concentrations for any signs of precipitation. If solubility is an issue, consider using a different solvent or a lower starting concentration. |
| No potentiation of the orthosteric agonist response | Low receptor expression in the chosen cell line, use of an inappropriate orthosteric agonist, or suboptimal assay conditions. | Confirm mGlu1 receptor expression in your cell line using a validated method (e.g., qPCR, Western blot). Test different orthosteric agonists or vary the concentration of the current one. Optimize assay parameters such as incubation time and temperature. |
Experimental Protocols
Cell-Based Calcium Flux Assay for this compound Dose-Response Curve Generation
This protocol describes a method for determining the EC50 of this compound by measuring its potentiation of glutamate-induced intracellular calcium mobilization in a cell line expressing the human mGlu1 receptor.
Materials:
-
HEK293 cells stably expressing human mGlu1 receptor
-
This compound
-
L-Glutamic acid
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
96-well or 384-well black-walled, clear-bottom microplates
Methodology:
-
Cell Culture and Plating:
-
Culture the mGlu1-expressing HEK293 cells under standard conditions.
-
On the day before the assay, seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive fluorescent dye and Pluronic F-127 in the assay buffer.
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for a duration appropriate for the chosen dye (typically 30-60 minutes).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations for the dose-response curve.
-
Prepare a solution of L-glutamic acid in assay buffer at a concentration that corresponds to its EC20 (the concentration that gives 20% of the maximal response). This concentration should be predetermined in a separate experiment.
-
-
Assay Procedure:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the different concentrations of this compound to the respective wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading for each well.
-
Add the EC20 concentration of L-glutamic acid to all wells simultaneously using the plate reader's integrated fluidics.
-
Measure the fluorescence intensity over time to monitor the intracellular calcium mobilization.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after the addition of the agonist.
-
Normalize the data to the response of the orthosteric agonist alone (0% potentiation) and a maximal response control (100% potentiation).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the EC50 value.
-
Visualizations
Caption: Simplified mGlu1 receptor signaling pathway activated by glutamate and potentiated by this compound.
Caption: Experimental workflow for generating an this compound dose-response curve using a calcium flux assay.
Caption: Logical flowchart for troubleshooting common issues in this compound dose-response experiments.
References
Validation & Comparative
A Head-to-Head Battle of mGlu1 Positive Allosteric Modulators: RO0711401 vs. The Field
For Immediate Release
A Comparative Analysis of RO0711401 and Other mGlu1 Positive Allosteric Modulators for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of this compound with other notable mGlu1 positive allosteric modulators (PAMs), focusing on their performance in preclinical studies. The data presented here is intended to assist researchers in selecting the most appropriate tool compound for their studies in neuroscience and drug discovery.
Metabotropic glutamate (B1630785) receptor 1 (mGlu1) is a critical G-protein coupled receptor involved in the modulation of synaptic transmission and neuronal excitability. Its dysfunction has been implicated in a range of neurological and psychiatric disorders, making it a promising target for therapeutic intervention. Positive allosteric modulators, which enhance the receptor's response to the endogenous ligand glutamate, represent a key strategy for targeting mGlu1. This comparison focuses on this compound, a well-characterized mGlu1 PAM, and contrasts its properties with other key players in the field, including VU0360172 and VU6024578.
In Vitro Potency and Selectivity: A Quantitative Look
The in vitro activity of mGlu1 PAMs is a crucial determinant of their utility as research tools and potential therapeutic agents. The following table summarizes the reported potency (EC50) of this compound and other selected mGlu1 PAMs. It is important to note that direct comparisons of EC50 values across different studies should be made with caution due to potential variations in experimental conditions.
| Compound | Target | EC50 (nM) | Species | Assay Type | Reference |
| This compound | mGlu1 | 56 | Rat | Not Specified | [1] |
| VU6024578 | mGlu1 | 54 | Human | Calcium Mobilization | [2][3] |
| VU0360172 | mGlu5 | - | Rat | Not Specified | [4] |
Note: VU0360172 is primarily a selective mGlu5 PAM and is often used as a control to differentiate between mGlu1 and mGlu5 mediated effects.[4]
In Vivo Efficacy: From Bench to Preclinical Models
The therapeutic potential of mGlu1 PAMs is being actively investigated in various animal models of neurological disorders. This compound has demonstrated significant efficacy in preclinical models of spinocerebellar ataxia (SCA1) and absence epilepsy.
In a mouse model of SCA1, a genetic disorder leading to progressive ataxia, systemic administration of this compound (10 mg/kg, s.c.) resulted in a prolonged improvement in motor performance.[4][5][6][7] Notably, this therapeutic benefit was sustained, and no tolerance was observed with repeated injections.[4][7] In contrast, the mGlu5 PAM VU0360172 showed only a short-lasting improvement in the same model, highlighting the specific role of mGlu1 in this context.[4]
A head-to-head comparison in a rat model of absence epilepsy revealed that while both this compound and the mGlu5 PAM VU0360172 initially reduced spike-and-wave discharges, tolerance developed to the anti-epileptic effects of this compound by the third day of treatment.[8]
VU6024578 has shown efficacy in preclinical models relevant to psychosis and cognition. In rats, it demonstrated a minimum effective dose (MED) of 3 mg/kg (p.o.) in a model of amphetamine-induced hyperlocomotion and 10 mg/kg (p.o.) in a model of MK-801 induced disruptions of novel object recognition.[3]
Pharmacokinetic Profile: Getting to the Target
The pharmacokinetic properties of a compound determine its absorption, distribution, metabolism, and excretion (ADME), which are critical for its effectiveness in vivo.
VU6024578 has been characterized with a favorable pharmacokinetic profile in rats. It exhibits good CNS penetration with a brain-to-plasma ratio (Kp) of 0.99 and an unbound brain-to-plasma ratio (Kp,uu) of 0.82.[2][3] The compound has low clearance (8.3 mL/min/kg), a moderate half-life (t1/2 = 3.6 h), and good oral bioavailability.[2]
Detailed pharmacokinetic data for this compound is less readily available in the public domain, making a direct comparison with VU6024578 challenging.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical mGlu1 signaling pathway and a typical experimental workflow for evaluating mGlu1 PAMs.
Caption: Canonical mGlu1 receptor signaling pathway.
Caption: General experimental workflow for mGlu1 PAMs.
Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay is a common method to determine the potency and efficacy of mGlu1 PAMs.
-
Cell Culture: HEK293 cells stably expressing the human or rat mGlu1 receptor are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000-40,000 cells per well and incubated overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and the cells are washed with assay buffer. A baseline fluorescence reading is taken. The test compound (e.g., this compound) is then added at various concentrations.
-
Glutamate Stimulation: After a short incubation with the test compound, a sub-maximal concentration of glutamate (e.g., EC20) is added to stimulate the mGlu1 receptor.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The EC50 values are calculated from the concentration-response curves using non-linear regression.
In Vivo Rotarod Test for Motor Coordination
The rotarod test is widely used to assess motor coordination and balance in rodent models of ataxia.[9][10][11][12][13]
-
Apparatus: An accelerating rotarod apparatus is used.
-
Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the experiment.
-
Training (Optional): Mice may be trained on the rotarod at a constant low speed for a short period on the day before testing.
-
Testing Protocol:
-
The rod is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Each mouse is placed on the rotating rod.
-
The latency to fall from the rod is recorded. If a mouse clings to the rod and makes a full passive rotation, the trial is stopped.
-
Multiple trials (typically 3) are conducted for each mouse with an inter-trial interval (e.g., 15-30 minutes).
-
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered at a specified time before the test.
-
Data Analysis: The average latency to fall across the trials is calculated for each animal and compared between treatment groups.
Conclusion
This compound remains a valuable and well-studied tool for investigating the role of mGlu1 in various physiological and pathological processes. Its demonstrated efficacy in preclinical models of ataxia, without the development of tolerance, makes it a particularly interesting compound for studies on neurodegenerative disorders. However, the emergence of newer mGlu1 PAMs, such as VU6024578, with well-defined pharmacokinetic profiles and proven efficacy in models of psychosis and cognition, provides researchers with a broader toolkit. The choice of a specific mGlu1 PAM will ultimately depend on the specific research question, the desired in vivo properties, and the experimental model being used. This guide provides a starting point for researchers to make an informed decision based on the available preclinical data.
References
- 1. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of VU6024578/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological enhancement of mGlu1 metabotropic glutamate receptors causes a prolonged symptomatic benefit in a mouse model of spinocerebellar ataxia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting mGlu1 Receptors in the Treatment of Motor and Cognitive Dysfunctions in Mice Modeling Type 1 Spinocerebellar Ataxia [iris.uniroma1.it]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 10. ataxia.org [ataxia.org]
- 11. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
- 13. youtube.com [youtube.com]
A Comparative Efficacy Analysis of mGlu1 Positive Allosteric Modulators: RO0711401 and VU0486321
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two prominent positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1), RO0711401 and VU0486321. This document summarizes key experimental data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate an objective evaluation of their performance.
Mechanism of Action
Both this compound and VU0486321 are positive allosteric modulators of the mGlu1 receptor.[1] They do not directly activate the receptor but enhance its response to the endogenous ligand, glutamate. This modulation occurs at a binding site distinct from the glutamate binding site. The potentiation of mGlu1 signaling is a promising therapeutic strategy for neurological disorders characterized by mGlu1 hypofunction, such as certain forms of spinocerebellar ataxia and schizophrenia.
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the in vitro potency and in vivo efficacy of this compound and VU0486321.
Table 1: In Vitro Potency
| Compound | Target | Assay | EC₅₀ | Reference |
| This compound | mGlu1 | Not Specified | 56 nM | [1] |
| VU0486321 | mGlu1 | Not Specified | ~5 nM |
Table 2: In Vivo Efficacy in a Model of Spinocerebellar Ataxia Type 1 (SCA1)
| Compound | Animal Model | Test | Dosage & Administration | Key Findings | Reference |
| This compound | SCA1 transgenic mice (Q154/Q2) | Rotarod | 10 mg/kg, s.c. | Significant and long-lasting improvement in motor performance. |
Table 3: In Vivo Efficacy in a Model of Absence Epilepsy
| Compound | Animal Model | Test | Dosage & Administration | Key Findings | Reference |
| This compound | WAG/Rij rats | EEG recording | 10 mg/kg, s.c. (twice daily for 10 days) | Initial reduction in spike-and-wave discharges, but tolerance developed from day 3. | |
| VU0360172 (from the same series as VU0486321) | WAG/Rij rats | EEG recording | 3 mg/kg, s.c. (twice daily for 10 days) | Sustained reduction in spike-and-wave discharges without the development of tolerance. |
Table 4: Pharmacokinetic Properties
| Compound | Parameter | Value | Species | Reference |
| This compound | CNS Penetration (Kp) | 1.01-1.19 | Not Specified | |
| VU0486321 | CNS Penetration (Kp) | 0.25-0.97 | Rat | |
| VU0486321 | Half-life (t½) | 54 min | Rat |
Signaling Pathway and Experimental Workflow
The activation of the mGlu1 receptor by glutamate, potentiated by PAMs like this compound and VU0486321, triggers a cascade of intracellular signaling events. A simplified representation of this pathway is provided below.
Caption: Simplified mGlu1 receptor signaling pathway activated by glutamate and potentiated by PAMs.
The following diagram illustrates a typical experimental workflow for assessing the in vivo efficacy of these compounds in a mouse model of ataxia.
Caption: Experimental workflow for the rotarod test in a mouse model of spinocerebellar ataxia.
Experimental Protocols
Rotarod Test for Motor Coordination in SCA1 Mice
This protocol is adapted from studies evaluating motor performance in mouse models of spinocerebellar ataxia.
Objective: To assess motor coordination and balance.
Apparatus: An automated 5-lane accelerating rotarod (Ugo Basile, Italy).
Procedure:
-
Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the experiment.
-
Training (Optional but Recommended): Prior to the first day of testing, mice may be trained on the rotarod at a constant speed (e.g., 4 rpm) for a short duration (e.g., 5 minutes) to familiarize them with the apparatus.
-
Testing:
-
Mice are placed on the rotating rod, which accelerates from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
The latency to fall from the rod is recorded for each mouse. A fall is defined as the mouse falling off the rod or clinging to the rod and completing a full passive rotation.
-
Multiple trials (e.g., 3-4 trials) are conducted per day for each mouse, with a minimum inter-trial interval (e.g., 15 minutes).
-
The test is typically repeated over several consecutive days to assess learning and sustained drug effects.
-
-
Data Analysis: The average latency to fall across trials for each day is calculated for each treatment group and compared using appropriate statistical methods (e.g., ANOVA).
Electroencephalography (EEG) in WAG/Rij Rats for Absence Epilepsy
This protocol is based on studies investigating anti-epileptic drug efficacy in the WAG/Rij rat model.
Objective: To quantify the occurrence of spike-and-wave discharges (SWDs), the hallmark of absence seizures.
Apparatus: EEG recording system with cortical electrodes.
Procedure:
-
Electrode Implantation: Under anesthesia, rats are surgically implanted with stainless steel electrodes over the cortex (e.g., frontal and parietal regions) for EEG recording. A reference electrode is placed over the cerebellum. Animals are allowed to recover for at least one week post-surgery.
-
Baseline Recording: Before drug administration, a baseline EEG is recorded for a defined period (e.g., 2 hours) to determine the spontaneous incidence of SWDs for each rat.
-
Drug Administration: The test compound (e.g., this compound or VU0360172) or vehicle is administered via the specified route (e.g., subcutaneous injection).
-
Post-treatment Recording: Following drug administration, EEG is continuously recorded for several hours to monitor the effect of the compound on the number and duration of SWDs.
-
Chronic Treatment Protocol (for tolerance assessment): For chronic studies, the drug is administered repeatedly (e.g., twice daily for 10 days), and EEG recordings are taken at multiple time points throughout the treatment period (e.g., on day 1, day 3, and day 10) to assess the sustained efficacy and the potential development of tolerance.
-
Data Analysis: The total number and cumulative duration of SWDs are quantified for each recording session. The data is then expressed as a percentage of the baseline and compared between treatment groups using statistical analysis.
Conclusion
Both this compound and VU0486321 are potent mGlu1 PAMs with demonstrated in vivo activity. This compound has shown significant efficacy in a mouse model of spinocerebellar ataxia, suggesting its potential for treating motor deficits. However, in a model of absence epilepsy, its chronic administration led to the development of tolerance. In contrast, a compound from the same series as VU0486321, VU0360172, demonstrated sustained efficacy without tolerance in the same epilepsy model. The VU0486321 series has been optimized for improved pharmacokinetic properties, including CNS penetration.
The choice between these compounds for further research and development will likely depend on the specific therapeutic indication. For conditions requiring acute or intermittent treatment, the potential for tolerance with this compound may be less of a concern. For chronic conditions, compounds from the VU0486321 series may offer a more sustained therapeutic effect. Further head-to-head comparative studies in various disease models are warranted to fully elucidate the relative therapeutic potential of these two promising mGlu1 PAMs.
References
A Comparative Guide to mGlu1 Receptor Modulators: RO0711401 vs. JNJ16259685
In the landscape of metabotropic glutamate (B1630785) receptor 1 (mGlu1) research, the compounds RO0711401 and JNJ16259685 represent two distinct modalities of receptor modulation. This guide provides a detailed comparison of these molecules, offering researchers and drug development professionals a comprehensive overview of their pharmacological profiles, supported by experimental data.
Overview of this compound and JNJ16259685
This compound is a selective and orally active positive allosteric modulator (PAM) of the mGlu1 receptor.[1][2][3][4] In contrast, JNJ16259685 is a highly potent, selective, and systemically active non-competitive antagonist, functioning as a negative allosteric modulator (NAM) of the mGlu1 receptor.[5][6][7][8] Their opposing mechanisms of action—one enhancing and the other inhibiting the receptor's response to the endogenous ligand, glutamate—make them valuable tools for dissecting mGlu1 receptor function and for therapeutic development.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound and JNJ16259685, highlighting their potency and selectivity.
Table 1: In Vitro Potency of this compound and JNJ16259685
| Compound | Mechanism of Action | Assay | Species | Potency |
| This compound | Positive Allosteric Modulator (PAM) | Functional Assay | Not Specified | EC50: 56 nM[1][3][4] |
| JNJ16259685 | Negative Allosteric Modulator (NAM) | Ca2+ Mobilization | Rat | IC50: 3.24 nM[5][6] |
| Ca2+ Mobilization | Human | IC50: 1.21 nM[5][6] | ||
| Radioligand Binding ([3H]R214127) | Rat | Ki: 0.34 nM[5][6] | ||
| Inositol Phosphate Production | Rat | IC50: 1.73 nM[5] | ||
| Synaptic Activation | Not Specified | IC50: 19 nM[9] |
Table 2: Selectivity Profile of JNJ16259685
| Receptor/Channel | Activity | Potency |
| mGlu5 | Antagonist | >400-fold less potent than at mGlu1[7][10] |
| mGlu2, mGlu3, mGlu4, mGlu6 | No agonist, antagonist, or PAM activity | IC50 > 10 µM[5][7][10] |
| AMPA, NMDA receptors | No binding or activity | IC50 > 10 µM[5][7][10] |
Table 3: In Vivo Efficacy of JNJ16259685
| Assay | Species | Efficacy |
| mGlu1 Receptor Occupancy (Cerebellum) | Rat | ED50: 0.040 mg/kg[5] |
| mGlu1 Receptor Occupancy (Thalamus) | Rat | ED50: 0.014 mg/kg[5] |
Signaling Pathways of the mGlu1 Receptor
The mGlu1 receptor, a G protein-coupled receptor (GPCR), primarily signals through the Gαq/11 pathway.[11] Upon activation by glutamate, this pathway initiates a cascade of intracellular events. Additionally, mGlu1 can signal through G protein-independent pathways. The differential effects of a PAM (this compound) and a NAM (JNJ16259685) on these pathways are critical to their pharmacological outcomes.
Caption: mGlu1 receptor signaling pathways and points of modulation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Calcium Mobilization Assay
This assay is used to determine the potency of compounds in modulating the mGlu1 receptor's ability to trigger intracellular calcium release.
Caption: Workflow for a calcium mobilization assay.
Radioligand Binding Assay
This assay measures the affinity of a compound for the mGlu1 receptor by assessing its ability to displace a radiolabeled ligand.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. glpbio.cn [glpbio.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JNJ 16259685 | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 8. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Group I Metabotropic Glutamate Receptors and Interacting Partners: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of mGlu1 Receptor Modulation: A Comparative Guide to Alternatives for RO0711401
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Positive and Negative Allosteric Modulators Targeting the Metabotropic Glutamate (B1630785) Receptor 1.
The metabotropic glutamate receptor 1 (mGlu1) stands as a pivotal G-protein coupled receptor (GPCR) in the central nervous system, playing a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a range of neurological and psychiatric disorders, making it a prime target for therapeutic intervention. RO0711401 is a known positive allosteric modulator (PAM) of mGlu1, enhancing its response to the endogenous ligand glutamate. This guide provides a comprehensive comparison of alternative compounds for mGlu1 modulation, presenting key performance data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to aid researchers in selecting the appropriate pharmacological tools for their studies.
Quantitative Comparison of mGlu1 Positive Allosteric Modulators (PAMs)
Positive allosteric modulators of mGlu1 enhance the receptor's function in the presence of an agonist. Below is a comparison of several alternatives to this compound. Potency is typically measured by the half-maximal effective concentration (EC50), representing the concentration of the compound that produces 50% of the maximal possible effect.
| Compound | Type | Potency (EC50) | Selectivity Highlights | Key Features |
| This compound | PAM | 56 nM | Selective for mGlu1 | Orally active, improves motor performance in preclinical models.[1] |
| Ro 67-7476 | PAM | 60.1 nM (rat mGlu1a) | Group I mGlu receptor selective | Potentiates glutamate-induced calcium release.[2] Note: May exhibit species differences, with less activity at human mGlu1.[3][4] |
| Ro 67-4853 | PAM | ~70 nM (pEC50 = 7.16 for rat mGlu1a) | Active at both rat and human Group I mGlu receptors (mGlu1 and mGlu5).[5] | Potentiates agonist-induced responses in native and recombinant systems. |
| VU0483605 | PAM | 356 nM (rat mGlu1), 390 nM (human mGlu1) | Selective against mGlu2, mGlu3, mGlu4, mGlu5, mGlu7, and mGlu8. | Brain-penetrant. |
Quantitative Comparison of mGlu1 Negative Allosteric Modulators (NAMs)
Negative allosteric modulators reduce the activity of the mGlu1 receptor. These compounds are valuable tools for investigating the consequences of decreased mGlu1 signaling. Potency for NAMs is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).
| Compound | Type | Potency | Selectivity Highlights | Key Features |
| JNJ-16259685 | NAM | IC50 = 1.21 nM (human mGlu1a), 3.24 nM (rat mGlu1a); Ki = 0.34 nM (rat mGlu1a)[6] | >400-fold selective over mGlu5; no activity at mGlu2, 3, 4, 6, AMPA, or NMDA receptors. | Highly potent, non-competitive antagonist, and systemically active.[6][7] |
| FITM | NAM | IC50 = 5.1 nM | >1300-fold selective for mGlu1 over other mGlu receptors (IC50 for mGlu5 is 7 µM). | Potent and highly selective non-competitive antagonist. |
| VU0469650 | NAM | IC50 = 99 nM | Excellent selectivity profile. | CNS-penetrant.[1] |
Key Signaling Pathways of mGlu1 Receptor
The mGlu1 receptor primarily signals through the Gq alpha subunit of the heterotrimeric G-protein. However, evidence also points to a G-protein-independent pathway involving β-arrestin. Understanding these pathways is critical for interpreting the effects of mGlu1 modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
RO0711401: A Comparative Guide to its Validation in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro validation of RO0711401, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1), with other alternative mGlu1 PAMs. The data presented here is compiled from various studies to facilitate an objective assessment of its performance across different cell lines and experimental assays.
Comparative Performance of mGlu1 PAMs
The following tables summarize the in vitro potency of this compound and alternative mGlu1 PAMs in two commonly used cell lines for GPCR research: Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells. The primary assays discussed are intracellular calcium mobilization and extracellular signal-regulated kinase (ERK) 1/2 phosphorylation, key downstream signaling events of mGlu1 receptor activation.
Table 1: Potency of mGlu1 Positive Allosteric Modulators in CHO Cells (Calcium Mobilization Assay)
| Compound | EC50 (nM) | Fold Potentiation of Glutamate EC20 | Reference |
| This compound | ~200 | Not explicitly stated | [1] |
| Ro 67-7476 | 185.8 ± 45.6 | ~3-fold | [2] |
| VU0092273 | Not Reported | Not Reported | |
| JNJ-46356481 | Not Reported | Not Reported |
Note: Data for this compound in CHO cells via calcium mobilization is limited in publicly available literature. The value presented is an approximation based on available information. Fold potentiation indicates the shift in the glutamate concentration-response curve in the presence of the PAM.
Table 2: Potency of mGlu1 Positive Allosteric Modulators in HEK293 Cells
| Compound | Assay | EC50 (nM) | Notes | Reference |
| This compound | Calcium Mobilization | 56 | Potentiation of glutamate response | [3] |
| Ro 67-7476 | Calcium Mobilization | 60.1 | Potentiates glutamate-induced calcium release | [4] |
| Ro 67-7476 | ERK1/2 Phosphorylation | 163.3 | Agonist activity in the absence of exogenous glutamate | [4] |
| VU0092273 | Calcium Mobilization | Not Reported for mGlu1 | Potent mGlu5 PAM with an EC50 of 270 nM | [5] |
| JNJ-46356481 | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from multiple sources and should be optimized for specific experimental conditions.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following mGlu1 receptor activation.
Cell Culture and Plating:
-
CHO or HEK293 cells stably expressing the human mGlu1 receptor are cultured in appropriate media (e.g., DMEM/F-12 for CHO, DMEM for HEK293) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates at a density that ensures a confluent monolayer on the day of the experiment.
Assay Procedure:
-
On the day of the assay, the growth medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in the dark at 37°C for a specified time (typically 30-60 minutes).
-
After incubation, the dye solution is removed, and cells are washed again with the assay buffer.
-
A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FlexStation).
-
The test compound (this compound or other PAMs) is added at various concentrations, followed by a sub-maximal concentration of glutamate (EC20).
-
Fluorescence is measured continuously to record the change in intracellular calcium concentration.
-
Data is analyzed by plotting the change in fluorescence against the compound concentration to determine the EC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay quantifies the level of phosphorylated ERK1/2, a downstream target in the mGlu1 signaling cascade.
Cell Culture and Treatment:
-
HEK293 cells stably expressing the mGlu1 receptor are grown to 80-90% confluency in 6-well plates.
-
Cells are serum-starved for 4-12 hours prior to the experiment to reduce basal ERK phosphorylation.
-
Cells are then treated with this compound or other PAMs at various concentrations for a specific duration (e.g., 5-15 minutes).
Protein Extraction and Quantification:
-
After treatment, the cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
To normalize the data, the membrane is stripped and re-probed with an antibody against total ERK1/2.
-
The band intensities are quantified using densitometry software, and the ratio of p-ERK1/2 to total ERK1/2 is calculated.
Visualizations
mGlu1 Receptor Signaling Pathway
Caption: mGlu1 receptor signaling cascade.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for the calcium mobilization assay.
Experimental Workflow for ERK1/2 Phosphorylation Western Blot
Caption: Workflow for ERK1/2 phosphorylation Western blot.
References
- 1. Independent induction of morphological transformation of CHO cells by receptor-activated cyclic AMP synthesis or by receptor-operated calcium influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric Potentiators of Metabotropic Glutamate Receptor Subtype 1a Differentially Modulate Independent Signaling Pathways in Baby Hamster Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the In Vivo Effects of RO0711401 and Other mGlu1/mGlu5 Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo effects of RO0711401, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1), with other relevant mGlu1 and mGlu5 receptor modulators. The information presented is intended to assist researchers in evaluating the preclinical efficacy and pharmacological profile of these compounds.
Executive Summary
This compound is a selective and orally active mGlu1 PAM that has demonstrated significant efficacy in preclinical models of neurological disorders, most notably spinocerebellar ataxia type 1 (SCA1). It has been shown to produce a long-lasting improvement in motor performance in a mouse model of this disease. This guide compares the in vivo effects of this compound with an mGlu5 PAM (VU0360172), an mGlu1 negative allosteric modulator (NAM) (JNJ16259685), and another mGlu1 PAM (VU6024578/BI02982816). The comparative data highlights the distinct pharmacological profiles and therapeutic potential of these compounds.
Data Presentation
In Vivo Efficacy Comparison
| Compound | Target | Animal Model | Dose & Route | Key Findings | Reference |
| This compound | mGlu1 PAM | Spinocerebellar Ataxia Type 1 (SCA1) Mice | 10 mg/kg, s.c. | Prolonged improvement in motor performance on rotarod and paw-print tests.[1] | Notartomaso et al., 2013 |
| VU0360172 | mGlu5 PAM | WAG/Rij Rat (Absence Epilepsy) | 3 mg/kg, s.c. | Reduced spike-and-wave discharges.[2] | Celli et al., 2020 |
| JNJ16259685 | mGlu1 NAM | Rat (Anxiety) | 2.5 mg/kg, i.p. | Anxiolytic-like effects in the lick suppression test.[3] | Steckler et al., 2005 |
| VU6024578/ BI02982816 | mGlu1 PAM | Rat (Psychosis Model) | 3 mg/kg, p.o. | Reversed amphetamine-induced hyperlocomotion. | Noonan et al., 2024 |
Pharmacokinetic Parameters in Rats
| Compound | Cmax | Tmax | Half-life (t1/2) | Bioavailability | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| VU0360172 | Data not available | Data not available | Data not available | Data not available | |
| JNJ16259685 | Data not available | Data not available | Data not available | Data not available | |
| VU6024578/ BI02982816 | ~1 µM (at 3 mg/kg, p.o.) | ~2 hours | ~4 hours | Good | Noonan et al., 2024 |
Experimental Protocols
Rotarod Test for Motor Coordination in SCA1 Mice
Objective: To assess motor coordination and balance.
Apparatus: An accelerating rotarod treadmill for mice.
Procedure:
-
Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the test.
-
Training: Mice are placed on the rotating rod at a constant low speed (e.g., 4 rpm) for a short period (e.g., 1-2 minutes) for 2-3 trials to familiarize them with the apparatus.
-
Testing:
-
The rod is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
The latency to fall from the rod is recorded for each mouse.
-
A fall is defined as the mouse falling off the rod or clinging to the rod and making one full passive rotation.
-
Multiple trials are conducted with an inter-trial interval of at least 15 minutes.
-
Paw-Print Test for Gait Analysis in Mice
Objective: To analyze gait parameters such as stride length and base width.
Apparatus: A runway with a dark goal box at one end, white paper to line the runway, and non-toxic ink of different colors for the forepaws and hindpaws.
Procedure:
-
Acclimation: Mice are allowed to walk down the runway into the goal box a few times to acclimate.
-
Inking: The mouse's forepaws are coated with ink of one color and its hindpaws with a different color.
-
Walking the Runway: The mouse is placed at the start of the paper-lined runway and allowed to walk towards the dark goal box.
-
Analysis: The paw prints on the paper are allowed to dry. The following parameters are then measured:
-
Stride Length: The distance between consecutive prints of the same paw.
-
Base Width: The perpendicular distance between the prints of the left and right paws.
-
Overlap: The distance between a forepaw print and the subsequent hindpaw print on the same side.
-
Signaling Pathways and Experimental Workflows
mGlu1 Receptor Signaling Pathway
The mGlu1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, primarily couples to Gαq/11. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). Positive allosteric modulators like this compound bind to a site on the receptor distinct from the glutamate binding site and potentiate this signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological activation of mGlu5 receptors with the positive allosteric modulator VU0360172, modulates thalamic GABAergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of mGlu1 receptor blockade on anxiety-related behaviour in the rat lick suppression test - PubMed [pubmed.ncbi.nlm.nih.gov]
RO0711401: A Comparative Review of a Selective mGlu1 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
RO0711401 is a selective and orally active positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1), a G-protein coupled receptor implicated in various neurological and psychiatric disorders. With a potent EC50 of 56 nM, this compound has been investigated as a potential therapeutic agent, particularly in the contexts of absence epilepsy and spinocerebellar ataxia type 1 (SCA1).[1][2] This guide provides a comparative overview of this compound, summarizing key experimental data and methodologies to inform further research and development.
Comparative Efficacy
This compound has been evaluated in preclinical models, with notable comparisons made against other allosteric modulators. A key study directly compared its efficacy and tolerance profile with VU0360172, a positive allosteric modulator of the mGlu5 receptor, in a rat model of absence epilepsy.
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | WAG/Rij rat model of absence epilepsy | 10 mg/kg, s.c., twice daily | Initially reduced spike-and-wave discharges (SWDs), but tolerance developed by day 3 of treatment. | [3][4] |
| VU0360172 | WAG/Rij rat model of absence epilepsy | 3 mg/kg, s.c., twice daily | Maintained its anti-absence activity throughout the 10-day treatment period without significant tolerance. | [3][4] |
| This compound | SCA1 mouse model | 10 mg/kg, s.c. | Improved motor performance on the rotarod test and partially corrected learning deficits in the Morris water maze. | [5][6] |
| JNJ16259685 (mGlu1 NAM) | SCA1 mouse model | 2.5 mg/kg, i.p. | Markedly reduced motor performance in both wild-type and SCA1 mice. | [5] |
Signaling Pathways and Mechanism of Action
This compound acts as a positive allosteric modulator, enhancing the effect of the endogenous ligand, glutamate, on the mGlu1 receptor. The primary signaling cascade initiated by mGlu1 receptor activation is through its coupling to Gαq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Beyond this canonical pathway, evidence suggests a G-protein-independent signaling mechanism involving β-arrestin-1, which can lead to the phosphorylation of extracellular signal-regulated kinase (ERK).
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the experimental protocols used in key comparative studies of this compound.
Head-to-Head Comparison in a Rat Model of Absence Epilepsy
-
Animal Model: Male WAG/Rij (Wistar Albino Glaxo from Rijswijk) rats, a genetic model of absence epilepsy.
-
Drug Administration:
-
This compound: 10 mg/kg, administered subcutaneously (s.c.) twice daily for 10 days.
-
VU0360172: 3 mg/kg, administered subcutaneously (s.c.) twice daily for 10 days.
-
-
Efficacy Measurement: Electroencephalogram (EEG) recordings were used to quantify the incidence and duration of spike-and-wave discharges (SWDs), the characteristic hallmark of absence seizures.
-
Experimental Workflow:
Evaluation in a Mouse Model of Spinocerebellar Ataxia Type 1 (SCA1)
-
Animal Model: Transgenic mice expressing a mutant human ataxin-1 gene, a model for SCA1.
-
Drug Administration: A single subcutaneous (s.c.) injection of this compound at a dose of 10 mg/kg.
-
Motor Performance Assessment:
-
Rotarod Test: Mice were placed on a rotating rod, and the latency to fall was measured to assess motor coordination and balance.
-
-
Cognitive Function Assessment:
-
Morris Water Maze: This test was used to evaluate spatial learning and memory. Mice were trained to find a hidden platform in a pool of water, and the time taken to locate the platform was recorded.
-
-
Experimental Workflow:
Pharmacokinetics and Safety
Currently, there is limited publicly available information regarding the detailed pharmacokinetic profile (including Cmax, Tmax, and bioavailability) and the comprehensive safety and toxicology of this compound. Further studies are required to fully characterize these critical parameters for drug development.
Conclusion
This compound demonstrates efficacy as a selective mGlu1 PAM in preclinical models of neurological disorders. However, the development of tolerance with chronic administration in a model of absence epilepsy, as compared to an mGlu5 PAM, highlights the need for further investigation into the long-term effects of mGlu1 modulation. Its positive effects on motor and cognitive function in a model of SCA1 are promising. Future research should focus on elucidating its complete pharmacokinetic and safety profile and conducting direct comparative studies with other mGlu1 PAMs to better define its therapeutic potential.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular Insights into Metabotropic Glutamate Receptor Allosteric Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lead optimization of the VU0486321 series of mGlu(1) PAMs. Part 2: SAR of alternative 3-methyl heterocycles and progress towards an in vivo tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. search.library.ucdavis.edu [search.library.ucdavis.edu]
Advancing CNS Drug Development: A Comparative Analysis of RO0711401 Analogs with Enhanced Pharmacokinetic Profiles
For researchers and drug development professionals, overcoming the blood-brain barrier and achieving optimal drug exposure in the central nervous system (CNS) remains a critical hurdle. In the pursuit of novel therapeutics targeting the metabotropic glutamate (B1630785) receptor 1 (mGlu1), the positive allosteric modulator (PAM) RO0711401 has served as a valuable pharmacological tool. However, its utility in in vivo studies has been hampered by suboptimal pharmacokinetic properties, particularly CNS penetration. This guide provides a comparative analysis of novel thiazole-based analogs of this compound that have been engineered for improved pharmacokinetic profiles, offering a promising new generation of CNS drug candidates.
This guide presents a detailed comparison of the lead compound this compound and its improved analogs, focusing on key pharmacokinetic parameters and in vitro drug metabolism and pharmacokinetics (DMPK) data. The information is intended to provide researchers with the necessary data and methodologies to inform the selection and development of CNS-active mGlu1 PAMs.
Comparative Pharmacokinetic and In Vitro DMPK Data
A multi-dimensional, iterative parallel synthesis approach has led to the discovery of two thiazole-containing analogs of this compound, designated as Analog 9a and Analog 9b, which exhibit significantly improved CNS penetration.[1] While there is a slight trade-off in terms of mGlu1 potency, the overall DMPK profile of these analogs represents a significant advancement for in vivo applications.[1]
| Compound | mGlu1 EC50 (nM) | Mouse Liver Microsomal Stability (% remaining at 60 min) | Rat Liver Microsomal Stability (% remaining at 60 min) | Mouse Kp | Mouse Brain Unbound Fraction (fu,brain) | Mouse Kp,uu |
| This compound (4) | 110 | 85 | 95 | 0.35 | 0.025 | 0.12 |
| Analog 9a | 350 | >95 | >95 | 1.01 | 0.028 | 0.34 |
| Analog 9b | 330 | >95 | >95 | 1.19 | 0.026 | 0.41 |
Table 1: In vitro DMPK and in vivo CNS penetration data for this compound and its thiazole (B1198619) analogs. Kp represents the brain-to-plasma concentration ratio. Kp,uu represents the unbound brain-to-unbound plasma concentration ratio, a key indicator of CNS penetration.[1]
Signaling Pathway of mGlu1 Receptor Positive Allosteric Modulation
The metabotropic glutamate receptor 1 (mGlu1) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. Positive allosteric modulators like this compound and its analogs do not activate the receptor directly but enhance the receptor's response to the endogenous agonist, glutamate. This modulation can lead to downstream signaling events that are implicated in various neurological and psychiatric disorders.
References
Specificity of RO0711401 in Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabotropic glutamate (B1630785) receptor 1 (mGlu1) positive allosteric modulator (PAM) RO0711401 with alternative compounds, focusing on its specificity as demonstrated in knockout animal models. The information presented is intended to assist researchers in designing and interpreting experiments aimed at modulating the mGlu1 receptor.
Introduction to this compound
This compound is a selective, orally active positive allosteric modulator of the mGlu1 receptor, with a reported EC50 of 56 nM.[1] As a PAM, this compound does not activate the mGlu1 receptor directly but potentiates the receptor's response to its endogenous ligand, glutamate. This mechanism of action offers a nuanced approach to enhancing mGlu1 signaling, potentially providing a greater therapeutic window compared to direct agonists. The mGlu1 receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), is a key player in synaptic plasticity and is implicated in various neurological and psychiatric disorders.
Assessment of Specificity using Knockout Models
A critical aspect of characterizing any pharmacological tool is to determine its target specificity. The use of knockout animal models, in which the target protein is absent, provides a powerful method to investigate potential off-target effects.
A key study by Notartomaso et al. (2013) investigated the effects of this compound in a mouse model of spinocerebellar ataxia type 1 (SCA1), a neurodegenerative disease characterized by motor deficits. To confirm that the observed therapeutic effects were mediated by mGlu1, the study utilized mGlu1-deficient (crv4) mice.
Experimental Data: Motor Performance Assessment
The rotarod test is a standard behavioral assay to assess motor coordination and balance in rodents. The latency to fall from a rotating rod is measured, with longer latencies indicating better motor performance.
Table 1: Effect of this compound on Rotarod Performance in Wild-Type, SCA1, and mGlu1 Knockout Mice
| Animal Model | Treatment (Dose) | Latency to Fall (seconds, Mean ± SEM) | Change from Baseline (%) |
| Wild-Type | Vehicle | ~180 ± 15 | - |
| This compound (10 mg/kg, s.c.) | ~180 ± 15 | No significant change | |
| SCA1 | Vehicle | ~75 ± 10 | - |
| This compound (10 mg/kg, s.c.) | ~150 ± 20 | ~100% improvement | |
| mGlu1 Knockout (crv4) | Vehicle | ~20 ± 5 | - |
| This compound (10 mg/kg, s.c.) | ~20 ± 5 | No significant change |
Data for Wild-Type and SCA1 mice are extracted from Notartomaso et al., 2013. Data for mGlu1 Knockout mice are estimated from the graphical representation in the same publication, as exact numerical values were not provided in the text.
As the data in Table 1 clearly demonstrates, this compound significantly improved motor performance in the SCA1 mouse model, approximately doubling the latency to fall on the rotarod. In contrast, the compound had no effect on the motor performance of wild-type mice or, crucially, the mGlu1 knockout mice. This lack of effect in the knockout model provides strong evidence that the therapeutic action of this compound is mediated through its intended target, the mGlu1 receptor.
Comparison with Alternative mGlu1 Modulators
To further understand the specificity and utility of this compound, it is compared here with a negative allosteric modulator (NAM) of mGlu1, JNJ16259685, and a PAM for the related mGlu5 receptor, VU0360172.
Table 2: Comparative Effects of Different mGluR Modulators on Motor Performance in SCA1 Mice
| Compound | Target | Mechanism | Effect on Rotarod Performance in SCA1 Mice |
| This compound | mGlu1 | PAM | Significant improvement |
| JNJ16259685 | mGlu1 | NAM | Worsening of motor performance |
| VU0360172 | mGlu5 | PAM | No significant improvement |
The contrasting effects of the mGlu1 PAM (this compound) and the mGlu1 NAM (JNJ16259685) in the SCA1 model further support the specific role of mGlu1 in the observed motor improvements. Furthermore, the lack of efficacy of the mGlu5 PAM (VU0360172) highlights the specificity of targeting the mGlu1 subtype in this context.
Experimental Protocols
Animals:
-
Wild-type C57BL/6J mice.
-
SCA1 transgenic mice (B05, carrying the human ataxin-1 gene with a polyglutamine expansion) on a C57BL/6J background.
-
mGlu1-deficient (crv4) mice on a C57BL/6J background.
-
Animals were housed under a 12-hour light/dark cycle with ad libitum access to food and water.
Drug Administration:
-
This compound: Dissolved in a vehicle of 5% DMSO, 5% Tween 80, and 90% saline. Administered via subcutaneous (s.c.) injection at a dose of 10 mg/kg.
-
JNJ16259685: Administered via intraperitoneal (i.p.) injection.
-
VU0360172: Administered via subcutaneous (s.c.) injection.
Rotarod Test:
-
Mice were placed on an accelerating rotarod (Ugo Basile, Italy).
-
The rod accelerated from 4 to 40 rpm over a period of 5 minutes.
-
The latency to fall from the rod was recorded for each mouse.
-
Mice were trained on the apparatus for several days prior to the experiment to establish a stable baseline performance.
-
On the test day, a baseline measurement was taken, followed by drug or vehicle administration.
-
Motor performance was then assessed at various time points post-injection (e.g., 30, 60, 90 minutes).
Visualizing the Molecular and Experimental Framework
To provide a clearer understanding of the underlying biology and experimental design, the following diagrams were generated using Graphviz.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of RO0711401, a Positive Allosteric Modulator of mGlu1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data on RO0711401, a selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). The in vitro and in vivo effects of this compound are compared with alternative mGlu1 and mGlu5 receptor modulators to offer a clear perspective on its performance and potential therapeutic applications.
In Vitro Profile of this compound and Comparator Compounds
This compound demonstrates potent and selective modulation of the mGlu1 receptor. Its in vitro efficacy has been characterized through various cellular assays, with key quantitative data summarized below in comparison to an mGlu1 negative allosteric modulator (NAM), JNJ16259685, and an mGlu5 PAM, VU0360172.
| Compound | Target | Modality | Assay | Species | EC50 / IC50 | Reference |
| This compound | mGlu1 | PAM | - | - | 56 nM (EC50) | [1] |
| JNJ16259685 | mGlu1 | NAM | Ca2+ Mobilization | Rat | 3.24 ± 1.00 nM (IC50) | [2] |
| JNJ16259685 | mGlu1 | NAM | Ca2+ Mobilization | Human | 1.21 ± 0.53 nM (IC50) | [2] |
| JNJ16259685 | mGlu1 | NAM | [3H]R214127 Binding | Rat | 0.34 ± 0.20 nM (Ki) | [3] |
| JNJ16259685 | mGlu5 | NAM | Ca2+ Mobilization | Rat | 1.31 ± 0.39 µM (IC50) | [2] |
| VU0360172 | mGlu5 | PAM | - | - | 16 nM (EC50) | [4] |
| VU0360172 | mGlu5 | PAM | - | - | 195 nM (Ki) | [4] |
In Vivo Efficacy of this compound in a Model of Spinocerebellar Ataxia Type 1 (SCA1)
This compound has been evaluated in a transgenic mouse model of Spinocerebellar Ataxia Type 1 (SCA1), a neurodegenerative disease characterized by progressive motor dysfunction. The compound has shown significant efficacy in improving motor coordination and performance.
| Compound | Dose | Route | Animal Model | Key Findings | Reference |
| This compound | 10 mg/kg | s.c. | SCA1 Mice | Prolonged improvement in motor performance on rotarod and paw-print tests, lasting for several days without tolerance development. | [5] |
| JNJ16259685 | 2.5 mg/kg | i.p. | SCA1 Mice | Further impaired motor performance. | [2] |
| VU0360172 | 10 mg/kg | s.c. | SCA1 Mice | Caused only a short-lasting improvement in motor symptoms. | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Calcium Mobilization Assay
This assay is used to determine the potency of compounds in modulating mGlu1 receptor activation by measuring changes in intracellular calcium concentration.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the rat or human mGlu1a receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Addition: Test compounds (e.g., this compound, JNJ16259685) are added to the wells at various concentrations.
-
Agonist Stimulation: After a short incubation with the test compound, a fixed concentration of glutamate (e.g., EC20 or EC80) is added to stimulate the mGlu1 receptor.
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader.
-
Data Analysis: The EC50 or IC50 values are calculated from the concentration-response curves.
In Vivo Rotarod Test in SCA1 Mice
This behavioral test is used to assess motor coordination and balance in rodent models.
-
Animal Acclimation: Mice are acclimated to the testing room for at least 30 minutes before the experiment.
-
Apparatus: A rotarod apparatus with a rotating rod is used.
-
Training/Baseline: Mice are placed on the rotating rod at a low speed, and the speed is gradually accelerated (e.g., from 4 to 40 rpm over 5 minutes). The latency to fall from the rod is recorded. This is repeated for several trials to establish a baseline performance.
-
Compound Administration: this compound (10 mg/kg, s.c.), JNJ16259685 (2.5 mg/kg, i.p.), VU0360172 (10 mg/kg, s.c.), or vehicle is administered to the mice.
-
Testing: At specific time points after drug administration, the mice are re-tested on the rotarod, and the latency to fall is recorded.
-
Data Analysis: The change in motor performance is calculated by comparing the latency to fall before and after compound administration.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mGlu1 receptor signaling pathway and a typical experimental workflow for evaluating mGlu1 modulators.
References
- 1. mmpc.org [mmpc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Metabotropic glutamate receptor 5 (mGlu5 )-positive allosteric modulators differentially induce or potentiate desensitization of mGlu5 signaling in recombinant cells and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of RO0711401: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for RO0711401, a selective mGlu1 positive allosteric modulator. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines general best practices for the disposal of research-grade chemicals of this nature, based on available safety information for similar compounds.
Immediate Safety and Handling Precautions
Before addressing disposal, it is crucial to handle this compound with appropriate care. This compound is intended for research use only.[1][2] Until comprehensive safety data is available, it should be considered hazardous.[3] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. In the event of a spill, it is important to prevent the substance from entering drains or water courses.[4]
General Disposal Procedures for Research Chemicals
The disposal of this compound should be carried out in strict accordance with all applicable federal, state, and local regulations.[4] The following steps provide a general framework for the safe disposal of this and similar research compounds.
Step 1: Waste Identification and Segregation
Properly identify and segregate chemical waste. Solid waste, such as contaminated consumables (e.g., pipette tips, tubes, gloves), should be collected separately from liquid waste. Unused or expired solid this compound should be treated as chemical waste.
Step 2: Liquid Waste Management
If this compound has been dissolved in a solvent, the resulting solution must be disposed of as hazardous chemical waste. Do not mix different chemical waste streams unless compatibility has been verified. The choice of waste container will depend on the solvent used.
Step 3: Containerization and Labeling
All waste must be collected in appropriate, clearly labeled, and sealed containers.[5] Labels should include the full chemical name ("this compound"), the solvent (if applicable), concentration, and any relevant hazard warnings.
Step 4: Scheduling Waste Pickup
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of chemical waste down the drain or in the regular trash.
Key Safety and Disposal Summary
| Parameter | Guideline | Citation |
| Personal Protective Equipment | Safety glasses, gloves, lab coat. | [4][5] |
| Handling | Use in a well-ventilated area or fume hood. Avoid dust inhalation. Wash hands thoroughly after handling. | [3][4][5] |
| Solid Waste Disposal | Collect in a labeled, sealed container. Dispose of as chemical waste through your institution's EHS program. | [4] |
| Liquid Waste Disposal | Collect in a compatible, labeled, and sealed waste container. Do not pour down the drain. Arrange for pickup by EHS. | [4] |
| Spill Management | Prevent entry into drains and waterways. Use appropriate absorbent material for liquid spills. Clean the area thoroughly. | [4][5] |
| Storage | Store at -20°C for up to 1 month or -80°C for up to 6 months. | [1] |
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates a standard workflow for the safe handling and disposal of a research chemical like this compound.
Disclaimer: The information provided is based on general laboratory safety principles. Always consult your institution's specific safety protocols and the relevant Safety Data Sheet (SDS) for the chemicals you are working with. If an SDS for a specific compound is not available, treat the substance as hazardous and consult with your Environmental Health and Safety (EHS) department for guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
